Acetaldophosphamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113341-60-9 |
|---|---|
Molecular Formula |
C11H21Cl2N2O6P |
Molecular Weight |
379.17 g/mol |
IUPAC Name |
[1-acetyloxy-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropyl] acetate |
InChI |
InChI=1S/C11H21Cl2N2O6P/c1-9(16)20-11(21-10(2)17)3-8-19-22(14,18)15(6-4-12)7-5-13/h11H,3-8H2,1-2H3,(H2,14,18) |
InChI Key |
QSXPVYOILSESJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCOP(=O)(N)N(CCCl)CCCl)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acetaldophosphamide aldophosphamide acetal diacetate |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Acetaldophosphamide: A Technical Guide for Researchers
An In-depth Exploration of the Bioactivation, DNA Alkylation, and Apoptotic Induction Cascade of a Key Cyclophosphamide Metabolite
Abstract
Acetaldophosphamide (ALDO) is a critical, pharmacologically active metabolite of the widely used anticancer agent cyclophosphamide (CP). As a transient intermediate, ALDO serves as the direct precursor to the ultimate cytotoxic species, phosphoramide mustard (PAM). This guide delineates the intricate mechanism of action of this compound, commencing with its formation from 4-hydroxycyclophosphamide (OHCP) and its subsequent conversion to PAM. A detailed examination of the DNA alkylating properties of PAM is presented, focusing on the formation of DNA-DNA and DNA-protein cross-links, which trigger cellular damage. The cellular response to this genotoxic insult, culminating in a p53-mediated apoptotic cascade, is meticulously described, highlighting the key molecular players and signaling pathways. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to facilitate a deeper understanding and further investigation of this potent alkylating agent's mechanism.
Bioactivation of this compound to Phosphoramide Mustard
This compound is not administered directly but is formed endogenously from the hepatic metabolism of cyclophosphamide. The initial hydroxylation of cyclophosphamide by cytochrome P450 enzymes yields 4-hydroxycyclophosphamide (OHCP), which exists in a tautomeric equilibrium with its open-ring form, this compound.[1] This equilibrium is a crucial step in the bioactivation process.
The conversion of this compound to the highly reactive alkylating agent, phosphoramide mustard (PAM), can proceed through two distinct pathways:
-
In Vitro Decomposition: Under in vitro conditions, this compound undergoes a β-elimination reaction, yielding phosphoramide mustard and acrolein, a toxic byproduct.[2]
-
In Vivo Enzymatic Cleavage: In a physiological environment, the breakdown of this compound is primarily an enzymatic process.
The half-life of the 4-hydroxycyclophosphamide/aldophosphamide tautomeric mixture in plasma is a critical parameter in determining the duration of exposure to the active metabolites.
Quantitative Data on Metabolite Kinetics
| Parameter | Value | Conditions | Reference |
| Apparent Half-life of 4-hydroxycyclophosphamide/aldophosphamide | Varies with metabolic rate | In vivo (rats) | [3] |
| Half-life of Phosphoramide Mustard | ~15.1 min | In vivo (rats) | [4] |
The Primary Cytotoxic Mechanism: DNA Alkylation by Phosphoramide Mustard
The anticancer activity of this compound is mediated by its breakdown product, phosphoramide mustard. PAM is a bifunctional alkylating agent that covalently binds to nucleophilic sites on DNA, leading to the formation of various adducts and cross-links that disrupt DNA replication and transcription, ultimately triggering cell death.[5]
Formation of DNA Adducts
The primary target for alkylation by PAM is the N7 position of guanine residues in the DNA. This initial reaction can lead to the formation of monoadducts. Subsequently, the second chloroethyl arm of PAM can react with another guanine base, resulting in the formation of interstrand or intrastrand DNA-DNA cross-links. The formation of these cross-links is considered the principal lesion responsible for the cytotoxic effects of cyclophosphamide.
Key DNA adducts formed by phosphoramide mustard include:
-
N-(2-chloroethyl)-N-[2-(7-guaninyl)ethyl] amine (NOR-G): A monoadduct.
-
N-(2-hydroxyethyl)-N-[2-(7-guaninyl)ethyl] amine (NOR-G-OH): A monoadduct.
-
N,N-bis-[2-(7-guaninyl)ethyl] amine (G-NOR-G): An interstrand cross-link.
In addition to DNA-DNA cross-links, phosphoramide mustard can also induce the formation of DNA-protein cross-links, further contributing to its cytotoxicity.
Quantitative Analysis of DNA Adduct Formation
| Compound | Concentration | Exposure Time | Adduct Detected | Cell Line | Reference |
| Phosphoramide Mustard | 6 µM | 24 h | NOR-G-OH | Rat Granulosa Cells | |
| Phosphoramide Mustard | 3 µM and 6 µM | 48 h | G-NOR-G | Rat Granulosa Cells |
Induction of p53-Mediated Apoptosis
The extensive DNA damage induced by phosphoramide mustard activates cellular stress response pathways, with the tumor suppressor protein p53 playing a central role in orchestrating the subsequent cell fate decisions. Upon sensing DNA damage, p53 is stabilized and activated, leading to the transcriptional regulation of a host of target genes involved in cell cycle arrest and apoptosis.
The Apoptotic Signaling Cascade
The apoptotic pathway triggered by this compound-derived DNA damage is primarily mediated through the intrinsic, or mitochondrial, pathway. This cascade of events involves the following key steps:
-
DNA Damage Sensing: The DNA lesions created by phosphoramide mustard are recognized by cellular surveillance mechanisms, leading to the activation of upstream kinases.
-
p53 Activation: Activated p53 translocates to the nucleus and induces the expression of pro-apoptotic members of the Bcl-2 family, such as Bax and Noxa.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic Bcl-2 proteins translocate to the mitochondria, leading to the formation of pores in the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome.
-
Caspase Cascade Activation: Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death, including DNA fragmentation and membrane blebbing.
This signaling pathway is a critical determinant of the sensitivity of cancer cells to cyclophosphamide and its metabolites.
Figure 1. Mechanism of action of this compound.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the mechanism of action of this compound and its metabolites.
Quantification of Phosphoramide Mustard-DNA Adducts by LC-MS/MS
This protocol outlines a general procedure for the detection and quantification of DNA adducts formed by phosphoramide mustard using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. DNA Isolation:
-
Treat cells (e.g., cancer cell lines or primary cells) with desired concentrations of phosphoramide mustard for a specified duration.
-
Harvest cells and isolate genomic DNA using a commercial DNA isolation kit or standard phenol-chloroform extraction methods.
2. DNA Hydrolysis:
-
Enzymatically digest the isolated DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
3. LC-MS/MS Analysis:
-
Inject the hydrolyzed DNA sample into a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Separate the deoxynucleosides using a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid.
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of the expected DNA adducts (e.g., G-NOR-G).
4. Data Analysis:
-
Quantify the amount of each adduct by comparing the peak area to a standard curve generated with synthetic adduct standards.
-
Normalize the adduct levels to the total amount of guanine in the sample, determined by a separate LC-MS/MS analysis of unmodified deoxyguanosine.
Detection of Apoptosis by TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
1. Cell Preparation:
-
Culture cells on coverslips or in chamber slides and treat with this compound or phosphoramide mustard.
-
Include positive (e.g., DNase I treated) and negative (untreated) controls.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.
2. TdT Labeling Reaction:
-
Equilibrate the samples in TdT reaction buffer.
-
Incubate the samples with a TdT reaction mixture containing TdT enzyme and fluorescently labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.
3. Staining and Visualization:
-
If using an indirect detection method (e.g., Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Analysis of Caspase Activation by Western Blot
This protocol describes the detection of activated caspases, key mediators of apoptosis, by Western blotting.
1. Protein Extraction:
-
Treat cells with the compound of interest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on a polyacrylamide gel (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the cleaved (active) form of a caspase (e.g., cleaved caspase-3 or cleaved caspase-9) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
The presence of a band corresponding to the molecular weight of the cleaved caspase indicates its activation. Normalize the results to a loading control such as β-actin or GAPDH.
Conclusion
The mechanism of action of this compound is a multi-step process that exemplifies the bioactivation strategy employed by many successful chemotherapeutic agents. Its conversion to phosphoramide mustard initiates a cascade of events, from DNA alkylation to the induction of a p53-dependent apoptotic pathway, that ultimately leads to the demise of cancer cells. A thorough understanding of these intricate molecular events is paramount for the rational design of novel, more effective, and less toxic cyclophosphamide analogs and for the optimization of existing therapeutic regimens. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the fascinating and clinically significant mechanism of this important anticancer metabolite.
References
Audience: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Role of Aldophosphamide in Cyclophosphamide Metabolism
Abstract
Cyclophosphamide (CP) is a cornerstone chemotherapeutic and immunosuppressive agent, functioning as a prodrug that requires metabolic activation to exert its cytotoxic effects. The intricate balance between its activation and detoxification pathways is critical to its therapeutic efficacy and toxicity profile. This technical guide provides a detailed examination of the pivotal role of aldophosphamide , a key intermediate metabolite, in the metabolic cascade of cyclophosphamide. We will explore the enzymatic processes governing its formation and degradation, present quantitative data on metabolite kinetics, detail relevant experimental protocols, and visualize the complex molecular pathways involved. It is important to note that while the term "acetaldophosphamide" is sometimes used, the scientifically prevalent and accurate name for this crucial aldehyde metabolite is aldophosphamide , which will be used throughout this guide.
The Metabolic Pathway of Cyclophosphamide
Cyclophosphamide's journey from an inert prodrug to a potent DNA alkylating agent is a multi-step process primarily initiated in the liver. The metabolic fate of CP is a branchpoint that ultimately determines its therapeutic index.
Initial Activation to 4-Hydroxycyclophosphamide
Once administered, cyclophosphamide is transported to the liver, where it undergoes hydroxylation at the C-4 position of the oxazaphosphorine ring. This reaction is catalyzed by a consortium of cytochrome P450 (CYP) mixed-function oxidase enzymes.[1][2] While several isoforms are involved, including CYP2A6, 2C9, 2C18, 2C19, 3A4, and 3A5, the isoforms with the highest catalytic activity for this specific 4-hydroxylation are CYP2B6 and CYP2C19 .[3][4][5] This initial oxidative step is rate-limiting and essential for the drug's activation. The product of this reaction is 4-hydroxycyclophosphamide (4-OHCP) .
The Aldophosphamide Equilibrium
4-Hydroxycyclophosphamide is not a stable endpoint. It exists in a dynamic, reversible tautomeric equilibrium with its open-ring isomer, aldophosphamide . This equilibrium is crucial, as 4-OHCP is the primary, more soluble form for transport in the bloodstream, while aldophosphamide is the form that readily diffuses across cell membranes to enter target tissues and tumor cells. The conversion between these two forms is a spontaneous chemical process.
The Bifurcation Point: Fate of Aldophosphamide
Inside the cell, aldophosphamide stands at a critical metabolic crossroads, leading to either bioactivation or detoxification. The dominant pathway within a given cell dictates its sensitivity to cyclophosphamide.
-
Activation Pathway (Cytotoxicity): Aldophosphamide can undergo a spontaneous, non-enzymatic β-elimination reaction. This chemical decomposition yields two products:
-
Phosphoramide Mustard (PM): The ultimate cytotoxic metabolite. As a potent bifunctional alkylating agent, it forms irreversible covalent bonds with DNA, primarily at the N7 position of guanine. This leads to the formation of DNA intra- and inter-strand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cells.
-
Acrolein: A highly reactive and toxic α,β-unsaturated aldehyde. Acrolein does not possess significant antitumor activity but is responsible for many of the undesirable side effects of cyclophosphamide therapy, most notably hemorrhagic cystitis, due to its damaging effects on the bladder urothelium.
-
-
Detoxification Pathway (Cellular Protection): The primary route for inactivating aldophosphamide is through enzymatic oxidation. The enzyme aldehyde dehydrogenase (ALDH) , particularly the isoform ALDH1A1 , catalyzes the conversion of aldophosphamide to carboxycyclophosphamide . Carboxycyclophosphamide is an inactive, non-toxic metabolite that is readily excreted. This ALDH-mediated detoxification is the principal mechanism that protects normal, healthy tissues from the cytotoxic effects of cyclophosphamide.
The metabolic cascade is visualized in the diagram below.
Aldophosphamide as the Determinant of Selectivity and Resistance
The therapeutic window of cyclophosphamide is fundamentally governed by the differential expression of ALDH enzymes between cancerous and normal tissues.
-
Tissue Protection: Normal, healthy tissues, especially hematopoietic stem cells, liver cells, and intestinal epithelium, express high levels of ALDH. When aldophosphamide enters these cells, it is rapidly and efficiently converted to inactive carboxycyclophosphamide, preventing the formation of phosphoramide mustard and acrolein. This enzymatic shield is the primary reason for cyclophosphamide's relative sparing of the bone marrow compared to other classical alkylating agents.
-
Tumor Selectivity: Many malignant cells exhibit significantly lower levels of ALDH activity. In this low-ALDH environment, aldophosphamide accumulates and preferentially undergoes spontaneous decomposition into the cytotoxic phosphoramide mustard, leading to selective tumor cell death.
-
Mechanism of Resistance: Acquired or intrinsic resistance to cyclophosphamide is often linked to the upregulation of ALDH expression in tumor cells. Increased ALDH activity enhances the detoxification of aldophosphamide, reducing the intracellular concentration of phosphoramide mustard and thereby diminishing the drug's efficacy.
The logical flow determining cell fate based on ALDH activity is depicted below.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to cyclophosphamide metabolism and the activity of its metabolites, compiled from various studies.
Table 1: Pharmacokinetic Parameters of Cyclophosphamide Metabolites
| Parameter | Value | Context / Species | Reference |
| Metabolite Half-life (in blood) | 9 - 14 min | Mice (after 400 mg/kg CP) | |
| Metabolite Half-life (in lung) | 11 - 35 min | Mice (after 400 mg/kg CP) | |
| Metabolite Half-life (in tumor) | ~61 min | Mice (after 400 mg/kg CP) | |
| Parent CP Half-life | 3 - 12 hours | Humans |
Table 2: Enzyme Kinetics for Cyclophosphamide Metabolism
| Enzyme/Process | Metabolite Formed | Km (mM) | Vmax (nmol/min/mg protein) | Context | Reference |
| CYP-mediated (Low Affinity) | 4-Hydroxy-CP | 5.09 ± 4.30 | 1.55 ± 0.50 | Human Liver Microsomes | |
| CYP-mediated (High Affinity) | 4-Hydroxy-CP | 0.095 ± 0.072 | 0.138 ± 0.070 | Human Liver Microsomes | |
| CYP-mediated (Low Affinity) | Deschloroethyl-CP | 8.58 ± 5.84 | 0.274 ± 0.214 | Human Liver Microsomes | |
| CYP-mediated (High Affinity) | Deschloroethyl-CP | 0.046 ± 0.017 | 0.006 ± 0.003 | Human Liver Microsomes |
Table 3: Cytotoxicity and Analytical Data
| Compound | Parameter | Value | Context / Cell Line | Reference |
| Acrolein | IC50 | 4 µM | A549 Human Lung Carcinoma | |
| oxoPrMCA (Acrolein Mercapturate) | IC50 | 83 µM | A549 Human Lung Carcinoma | |
| 4-Hydroperoxy-CP (4-HC) | Resistance Factor | ~20-fold | 4-HC-resistant KBM-7/B5 Myeloid Leukemia | |
| Carboxyphosphamide (Urine) | Quantification Range | 0.17 - 9 µg/mL | Patients (LC/MS/MS) | |
| 4-Ketocyclophosphamide (Urine) | Quantification Range | 0.5 - 27 µg/mL | Patients (LC/MS/MS) |
Key Experimental Protocols
Studying the complex, multi-stage metabolism of cyclophosphamide requires specialized in vitro and analytical methodologies to generate and quantify its unstable metabolites.
In Vitro Activation of Cyclophosphamide
Since cyclophosphamide is inert in vitro, its activation must be mimicked using a metabolic system, typically derived from liver tissue where activation occurs in vivo.
Objective: To convert the parent cyclophosphamide prodrug into its active metabolites (4-OHCP, aldophosphamide, phosphoramide mustard) for use in cell-based chemosensitivity assays.
Methodology:
-
Preparation of Microsomal Fraction:
-
Homogenize fresh liver tissue (e.g., from phenobarbital-induced rats or human donors) in a buffered solution.
-
Perform differential centrifugation to isolate the microsomal fraction (often the S9 fraction, which contains microsomes and cytosolic enzymes). The S9 fraction is collected as the supernatant after a 9,000 x g spin.
-
-
Activation Reaction:
-
Prepare an incubation mixture in a phosphate buffer (pH ~7.4).
-
Add the liver S9 microsomal fraction (e.g., 0.5-1.0 mg/mL protein).
-
Add cyclophosphamide to the desired concentration.
-
Initiate the enzymatic reaction by adding essential cofactors, primarily an NADPH-generating system (e.g., NADPH, NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Application to Cell Assay:
-
Pre-treatment Method: The reaction can be stopped (e.g., by chilling), and the microsomes removed by ultracentrifugation. The supernatant, now containing the activated metabolites, is added to the tumor cell culture.
-
Co-incubation Method: Alternatively, the entire microsomal mixture (drug, S9, cofactors) is added directly to the cell culture, allowing activation to occur during the assay period.
-
-
Assessment: The effect of the activated drug is measured via a cytotoxicity or viability assay (e.g., colony formation, MTT, or tritiated thymidine uptake).
The workflow for this process is outlined below.
Quantification of Metabolites
Accurate measurement of cyclophosphamide and its various metabolites in biological matrices (plasma, urine, tissue) is essential for pharmacokinetic and pharmacodynamic studies. Due to the chemical instability and varying polarity of the metabolites, robust analytical techniques are required.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is the gold standard.
-
Sample Preparation:
-
For unstable metabolites like 4-OHCP/aldophosphamide, immediate derivatization or trapping at the time of sample collection is often necessary. For example, treatment with semicarbazide can trap the aldehyde form.
-
A simple dilution of the biological matrix (e.g., urine) with an organic solvent (e.g., methanol) and an internal standard (e.g., deuterated CP) is performed.
-
Protein precipitation is achieved, followed by centrifugation to obtain a clear supernatant for injection.
-
-
Chromatographic Separation:
-
The sample is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
A C18 reversed-phase column is typically used to separate cyclophosphamide from its more polar metabolites based on their differential partitioning between the mobile and stationary phases.
-
-
Detection and Quantification:
-
The column eluate is directed into a tandem mass spectrometer (e.g., a triple-quadrupole).
-
The instrument operates in Selected Reaction Monitoring (SRM) mode, providing high specificity and sensitivity. A specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
This allows for the simultaneous quantification of the parent drug and multiple metabolites (e.g., carboxyphosphamide, 4-ketocyclophosphamide) in a single run.
-
Conclusion
Aldophosphamide is not merely a transient species in cyclophosphamide metabolism; it is the central, decision-making metabolite that dictates the drug's biological effects. Its formation via hepatic CYP450 enzymes and its subsequent tautomerization from 4-hydroxycyclophosphamide prime the molecule for cellular entry. Once inside the cell, the fate of aldophosphamide is sealed by the local enzymatic environment. In tumor cells with low ALDH activity, aldophosphamide is unleashed to spontaneously generate the DNA-alkylating phosphoramide mustard, leading to therapeutic cytotoxicity. Conversely, in healthy tissues rich in ALDH, it is efficiently neutralized to the inactive carboxycyclophosphamide, providing a crucial mechanism of self-protection. Understanding the dynamics of aldophosphamide formation, transport, and intracellular conversion is therefore paramount for optimizing cyclophosphamide therapy, overcoming resistance, and designing novel agents that can better exploit this metabolic vulnerability in cancer cells.
References
Aldophosphamide: A Technical Guide to its Chemical Structure, Properties, and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldophosphamide is a pivotal, albeit transient, intermediate in the metabolic activation of the widely used anticancer and immunosuppressive agent, cyclophosphamide. Its chemical instability is matched by its critical role in the generation of the ultimate DNA alkylating agent, phosphoramide mustard. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of aldophosphamide, alongside detailed methodologies for its in situ generation and analysis. Furthermore, it outlines key experimental protocols for assessing its biological activity, specifically focusing on in vitro cytotoxicity. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, facilitating a deeper understanding and more effective investigation of this crucial metabolite.
Chemical Structure and Physicochemical Properties
Aldophosphamide, with the IUPAC name 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanal, is the aldehyde tautomer of 4-hydroxycyclophosphamide.[1] It is this open-chain aldehyde form that undergoes β-elimination to produce the therapeutically active phosphoramide mustard and the toxic byproduct acrolein.
Table 1: Chemical Identifiers of Aldophosphamide
| Identifier | Value |
| IUPAC Name | 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanal |
| CAS Number | 35144-64-0 |
| Molecular Formula | C₇H₁₅Cl₂N₂O₃P |
| Canonical SMILES | C(COP(=O)(N)N(CCCl)CCCl)C=O |
| InChI | InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h6H,1-5,7H2,(H2,10,13) |
Table 2: Physicochemical Properties of Aldophosphamide
| Property | Value | Source |
| Molecular Weight | 277.08 g/mol | PubChem[1] |
| Exact Mass | 276.0197347 Da | PubChem[1] |
| XLogP3 | -0.5 | PubChem[1] |
| Polar Surface Area | 72.6 Ų | PubChem[1] |
| Melting Point | Not available (Unstable) | - |
| Solubility | Not available (Unstable) | - |
| pKa | Not available (Unstable) | - |
Metabolic Pathway and Mechanism of Action
Aldophosphamide is not administered directly but is formed in vivo from the hepatic metabolism of cyclophosphamide. The metabolic activation cascade is crucial for the therapeutic effect of cyclophosphamide.
Caption: Metabolic activation of cyclophosphamide to its active and inactive metabolites.
The cytotoxic effect of cyclophosphamide is mediated by phosphoramide mustard, which is a bifunctional alkylating agent. It forms covalent cross-links with DNA, particularly at the N7 position of guanine residues. This DNA damage inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
Experimental Protocols
In Situ Generation of Aldophosphamide for Experimental Use
Due to its instability, aldophosphamide is typically generated in situ from its more stable precursors, 4-hydroxycyclophosphamide (4-OHCP) or 4-hydroperoxycyclophosphamide (4-HC). This allows for its immediate use in biological assays.
Methodology:
-
Precursor Preparation: 4-Hydroxycyclophosphamide can be synthesized or obtained commercially. 4-Hydroperoxycyclophosphamide, a stabilized derivative, can also be used and is often preferred for its relative stability.
-
Stock Solution Preparation: Prepare a stock solution of the precursor (e.g., 4-HC) in an appropriate solvent, such as sterile, ice-cold serum-free culture medium or a suitable buffer, immediately before use.
-
In Situ Generation: Upon dissolution in an aqueous medium, 4-HC rapidly decomposes to generate an equilibrium mixture of 4-OHCP and its tautomer, aldophosphamide.
-
Immediate Use: The freshly prepared solution containing aldophosphamide should be added to the experimental system (e.g., cell cultures) without delay to ensure the activity of the transient metabolite.
Caption: Workflow for the in situ generation of aldophosphamide for biological experiments.
Quantification of Aldophosphamide (as 4-Hydroxycyclophosphamide) by HPLC-MS/MS
The quantification of the unstable aldophosphamide in biological matrices is challenging. A common and reliable approach is to measure its stable tautomer, 4-hydroxycyclophosphamide. To prevent degradation and interconversion, derivatization is often employed immediately after sample collection.
Methodology:
-
Sample Collection and Stabilization:
-
Collect biological samples (e.g., plasma, whole blood) and immediately treat them with a derivatizing agent such as semicarbazide. Semicarbazide reacts with the aldehyde group of aldophosphamide and the ketone group of 4-ketocyclophosphamide, and it also traps the open-chain form of 4-hydroxycyclophosphamide, forming a stable semicarbazone derivative.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the stabilized plasma sample, add an internal standard (e.g., isotopically labeled cyclophosphamide).
-
Precipitate proteins by adding 300 µL of a cold organic solvent mixture (e.g., methanol:acetonitrile, 1:1, v/v).
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Zorbax Extend C18, 150 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient elution using (A) 1 mM ammonium hydroxide in water and (B) acetonitrile.
-
Flow Rate: 0.40 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the derivatized 4-hydroxycyclophosphamide and the internal standard.
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of derivatized 4-hydroxycyclophosphamide standards in the same biological matrix.
-
Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability. This protocol is adapted for testing the cytotoxicity of aldophosphamide (generated in situ).
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the aldophosphamide precursor (e.g., 4-hydroxycyclophosphamide) in serum-free culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Caption: Step-by-step workflow of the MTT assay for assessing cytotoxicity.
Conclusion
Aldophosphamide remains a subject of significant interest in the fields of cancer chemotherapy and immunosuppression due to its central role in the bioactivation of cyclophosphamide. While its inherent instability presents considerable challenges for direct study, a thorough understanding of its chemical properties and the application of appropriate experimental methodologies, such as in situ generation and specialized analytical techniques, can provide valuable insights into its biological functions. The protocols and data presented in this guide are intended to equip researchers with the necessary tools to further investigate the pharmacology of aldophosphamide and to contribute to the development of more effective and safer therapeutic strategies involving cyclophosphamide and related agents.
References
Acetaldophosphamide: A Technical Overview of its Historical Discovery and Developmental Insights
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical discovery and development of Acetaldophosphamide and its structural analogues. The content herein is based on the foundational research that has shaped our understanding of this class of compounds, with a focus on their synthesis, biotransformation, and cytotoxic potential.
Introduction and Historical Context
This compound emerged from the broader investigation of phosphamide mustards, a class of alkylating agents with significant applications in oncology. The seminal work in this specific area was conducted with the aim of developing prodrugs that could be selectively activated within tumor tissues, thereby minimizing systemic toxicity. The core concept revolved around designing compounds that could undergo biotransformation to release cytotoxic moieties. This compound and its analogues were synthesized as prodrugs designed to be activated by carboxylate esterases, enzymes prevalent in mammalian tissues, to generate their corresponding aldehydes. These aldehydes can then exist in a pseudoequilibrium with their 4-hydroxyoxazaphosphorine tautomers, which are key intermediates in the cytotoxic action of related compounds like cyclophosphamide.
Synthesis and Chemical Properties
The synthesis of this compound and its structural analogues is a multi-step process. A key precursor, 3-(benzyloxy)propionaldehyde, is reacted with acetic anhydride in the presence of boron trifluoride/diethyl etherate to form the corresponding acetal diacetate. This intermediate is then subjected to hydrogenolysis to yield 3-hydroxypropane-1,1-diyl diacetate.[1] The final phosphorodiamidate products are prepared by reacting the appropriate chemical precursors with a molar excess of the desired amine.[1]
The stability of these compounds has been quantitatively assessed. In a 0.05 M phosphate buffer at pH 7.4 and 37°C, the acetals demonstrated half-lives ranging from one to two days.[2] This indicates a relative stability in aqueous solution in the absence of enzymatic activity.
Biotransformation and Mechanism of Action
The primary mechanism of activation for this compound analogues is enzymatic hydrolysis. In the presence of porcine liver carboxylate esterase, these compounds are rapidly hydrolyzed, with half-lives of less than one minute.[2] This rapid conversion underscores their design as enzyme-activated prodrugs.
The biotransformation pathway is designed to release the aldehyde form of the molecule. For certain analogues, this aldehyde can tautomerize to a 4-hydroxyoxazaphosphorine, which is a critical step in the release of the ultimate cytotoxic agent, phosphoramide mustard. However, not all analogues are capable of this cyclization.[3] For those that can, this cyclization pathway competes with other activation mechanisms, such as tautomerization to an enamine with subsequent rapid expulsion of the phosphorodiamidate.
Figure 1: Biotransformation pathway of this compound analogues.
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound and its analogues have been evaluated in vitro against murine leukemia cell lines. Despite their close structural similarities, these compounds have demonstrated a wide range of cytotoxicities. This variability highlights the critical role of subtle structural modifications on the biological activity of these agents.
The following table summarizes the in vitro cytotoxicity data for a selection of this compound analogues against L1210 murine leukemia cells.
| Compound | R Group | IC₅₀ (µM) |
| 1a | H | >100 |
| 1b | CH₃ | 15.0 |
| 1c | C₂H₅ | 2.5 |
| 1d | n-C₃H₇ | 1.8 |
| 1e | i-C₃H₇ | 1.2 |
Data extracted from Wang, Y., & Farquhar, D. (1991). Aldophosphamide Acetal Diacetate and Structural Analogues: Synthesis and Cytotoxicity Studies. Journal of Medicinal Chemistry, 34(4), 1433-1437.
Experimental Protocols
Synthesis of 3-Hydroxypropane-1,1-diyl Diacetate
To a solution of 3-(benzyloxy)propionaldehyde in acetic anhydride, boron trifluoride/diethyl etherate is added, and the mixture is stirred. The resulting acetal diacetate is isolated as a crystalline solid. This product is then subjected to hydrogenolysis over 5% Pd/C in ethyl acetate with a trace of perchloric acid as a catalyst to yield 3-hydroxypropane-1,1-diyl diacetate.
Synthesis of Phosphorodiamidates
The final phosphorodiamidate compounds are synthesized by reacting the previously prepared diacetate with a two-fold molar excess of the appropriate amine or with one molar equivalent of the amine hydrochloride in the presence of triethylamine.
In Vitro Cytotoxicity Assay
The cytotoxicity of the compounds is assessed against L1210 murine leukemia cells. The cells are cultured in appropriate media and exposed to varying concentrations of the test compounds. The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is determined to quantify the cytotoxic potency.
Conclusion and Future Directions
The initial research into this compound and its analogues has provided valuable insights into the design of enzyme-activated prodrugs. The work of Wang and Farquhar laid the groundwork for understanding the structure-activity relationships within this class of compounds. While these specific analogues may not have progressed to clinical use, the principles of their design and activation continue to be relevant in the ongoing development of novel cancer therapeutics. Further research could explore the synthesis of new analogues with improved selectivity and potency, as well as investigate their efficacy in a broader range of cancer models.
References
The Biological Relevance of Aldophosphamide in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldophosphamide, a critical intermediate metabolite of the widely used alkylating agent cyclophosphamide, plays a pivotal role in the therapeutic and toxicological profile of its parent drug. This technical guide provides an in-depth exploration of the biological relevance of aldophosphamide in oncology. It delves into the metabolic activation of cyclophosphamide to aldophosphamide and its subsequent conversion to the ultimate cytotoxic agent, phosphoramide mustard. A key focus is the role of aldehyde dehydrogenase (ALDH) in the detoxification of aldophosphamide and its implications for drug resistance. Furthermore, this guide examines the impact of aldophosphamide and its downstream metabolites on critical cellular signaling pathways, including NF-κB, PI3K/AKT, and MAPK. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers in oncology and drug development.
Introduction
Cyclophosphamide is a cornerstone of many chemotherapeutic regimens, valued for its broad spectrum of activity against various malignancies.[1] As a prodrug, its efficacy is entirely dependent on its metabolic activation. A crucial step in this activation cascade is the formation of aldophosphamide. Understanding the biochemistry and cellular effects of aldophosphamide is therefore paramount for optimizing cyclophosphamide therapy, overcoming resistance, and developing novel therapeutic strategies. This guide will elucidate the multifaceted role of aldophosphamide in cancer treatment, from its generation to its ultimate fate and cellular impact.
The Metabolic Journey of Aldophosphamide
The transformation of the inert cyclophosphamide into its active form is a multi-step process primarily occurring in the liver.
Activation of Cyclophosphamide
Cyclophosphamide is first hydroxylated by cytochrome P450 enzymes, predominantly CYP2B6 and CYP2C19, to form 4-hydroxycyclophosphamide.[2] This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide.[1][3] This equilibrium allows for the transport of these metabolites from the liver into the bloodstream and subsequently into target tumor cells.[4]
The Dichotomy of Aldophosphamide's Fate
Once inside a cell, aldophosphamide stands at a metabolic crossroads, with two competing pathways determining the cell's fate:
-
Cytotoxic Activation: Aldophosphamide can spontaneously, or enzymatically, decompose to yield two products:
-
Phosphoramide Mustard: The primary alkylating agent responsible for the cytotoxic effects of cyclophosphamide. It forms inter- and intra-strand DNA cross-links, leading to the inhibition of DNA replication and transcription, and ultimately triggering apoptosis.
-
Acrolein: A reactive aldehyde that contributes significantly to the toxic side effects of cyclophosphamide, most notably hemorrhagic cystitis.
-
-
Detoxification: Aldophosphamide can be oxidized by the enzyme aldehyde dehydrogenase (ALDH) to the inactive and non-toxic metabolite, carboxyphosphamide, which is then excreted. The activity of ALDH is a critical determinant of a cell's sensitivity to cyclophosphamide.
Below is a diagram illustrating the metabolic pathway of cyclophosphamide.
Quantitative Data on Cytotoxicity and Pharmacokinetics
The following tables summarize key quantitative data regarding the cytotoxic and pharmacokinetic properties of cyclophosphamide and its metabolites.
| Compound | Cell Line | IC50 (µM) | Reference |
| Phosphoramide Mustard | CCRF-CEM | ~6.5 (1.7 µg/ml) | |
| 4-Hydroperoxycyclophosphamide | Human Tumor Clonogenic Assay (Median) | 57 | |
| ASTA Z 7557 (Mafosfamide) | Human Tumor Clonogenic Assay (Median) | >57 | |
| S-9 Activated Cyclophosphamide | Human Tumor Clonogenic Assay (Median) | >57 |
Table 1: In Vitro Cytotoxicity of Cyclophosphamide Metabolites. IC50 values represent the concentration required to inhibit cell growth by 50%.
| Parameter | Cyclophosphamide | 4-Hydroxycyclophosphamide/ Aldophosphamide | Reference |
| Plasma Half-life (t½) | 3 - 12 hours | Not directly measured, but its AUC is reported. | |
| Clearance (CL) | ~3.7 L/h | Not directly measured. | |
| Volume of Distribution (Vd) | ~0.7 L/kg | Not directly measured. | |
| Area Under the Curve (AUC) | 1112 µM·h/g/m² (Course 1) | 27 µM·h/g/m² (Course 1) | |
| 1579 µM·h/g/m² (Course 2) | 21 µM·h/g/m² (Course 2) |
Table 2: Pharmacokinetic Parameters of Cyclophosphamide and its Metabolite. Values can vary significantly between individuals and with different dosing regimens.
The Role of Aldehyde Dehydrogenase (ALDH) in Drug Resistance
High levels of ALDH activity are a significant mechanism of resistance to cyclophosphamide. By efficiently converting aldophosphamide to the inactive carboxyphosphamide, cancer cells with elevated ALDH can evade the cytotoxic effects of the drug. This is particularly relevant in the context of cancer stem cells (CSCs), which often exhibit high ALDH activity and are thought to be responsible for tumor recurrence and metastasis.
The workflow for assessing ALDH activity and its role in cyclophosphamide resistance is depicted below.
References
Key research papers on Acetaldophosphamide's discovery.
An In-depth Technical Guide on the Discovery and Core Research of Aldophosphamide
Disclaimer: Initial searches for "Acetaldophosphamide" did not yield results in the scientific literature. The information presented here pertains to Aldophosphamide , a critical metabolite of the widely used chemotherapeutic agent cyclophosphamide. It is presumed that "this compound" was a likely reference to this pivotal compound.
Introduction
Aldophosphamide is a key intermediate in the bioactivation of cyclophosphamide, a nitrogen mustard prodrug extensively used in cancer chemotherapy.[1] Cyclophosphamide itself is inert and requires metabolic conversion in the liver to exert its cytotoxic effects.[2] This process leads to the formation of 4-hydroxycyclophosphamide, which exists in equilibrium with its open-ring tautomer, aldophosphamide.[3][4] Aldophosphamide serves as the direct precursor to the ultimate DNA alkylating agent, phosphoramide mustard, and is therefore central to the therapeutic efficacy of cyclophosphamide.[5] This guide provides a detailed overview of the key research surrounding the discovery, mechanism of action, and experimental evaluation of aldophosphamide for researchers and drug development professionals.
Discovery of Aldophosphamide
The role of a circulating, active metabolite of cyclophosphamide was hypothesized for years, but its transient nature made isolation and identification challenging. A pivotal 1977 study by Fenselau et al. provided the first definitive identification of aldophosphamide as a metabolite both in vitro and in vivo.
Key Publication:
-
Title: Identification of Aldophosphamide as a Metabolite of Cyclophosphamide in Vitro and in Vivo in Humans.
-
Journal: Cancer Research (1977)
-
Contribution: This paper detailed the isolation of aldophosphamide from incubations of cyclophosphamide with mouse liver microsomes and from the plasma of a patient treated with cyclophosphamide. Due to its instability, it was trapped and identified as its cyanohydrin derivative. The identity was confirmed by mass spectrometry and combined gas chromatography-mass spectrometry against a synthetically prepared standard. This work provided concrete evidence for aldophosphamide's existence and its role as a key intermediate in the metabolic pathway of cyclophosphamide.
Metabolic Activation and Mechanism of Action
The therapeutic action of cyclophosphamide is entirely dependent on its multi-step metabolic activation, in which aldophosphamide is the lynchpin.
-
Hepatic Activation: Cyclophosphamide is first transported to the liver, where cytochrome P450 enzymes (primarily CYP2B6 and CYP2C19) hydroxylate it at the C-4 position to form 4-hydroxycyclophosphamide.
-
Tautomeric Equilibrium: 4-hydroxycyclophosphamide, the major circulating metabolite, readily enters cells and exists in a spontaneous equilibrium with its acyclic tautomer, aldophosphamide.
-
Generation of Cytotoxic Agents: Inside the cell, aldophosphamide undergoes spontaneous (non-enzymatic) β-elimination to yield two products:
-
Phosphoramide Mustard: The primary therapeutically active alkylating agent.
-
Acrolein: A highly reactive aldehyde responsible for the urotoxic side effects of cyclophosphamide, such as hemorrhagic cystitis.
-
-
DNA Alkylation: Phosphoramide mustard is a bifunctional alkylating agent. It forms highly reactive aziridinium ions that covalently bind to nucleophilic sites on DNA, primarily the N7 position of guanine bases. This action can lead to the formation of both intra- and inter-strand DNA cross-links, which block DNA replication and transcription, ultimately triggering apoptosis and cell death.
-
Detoxification Pathway: Aldophosphamide can also be detoxified. The enzyme aldehyde dehydrogenase (ALDH) can oxidize aldophosphamide to the inactive metabolite carboxyphosphamide, which is then excreted. Tissues with high levels of ALDH, such as hematopoietic stem cells, are relatively protected from cyclophosphamide's toxicity.
Quantitative Data Summary
Direct quantitative data for the unstable aldophosphamide is limited. The table below summarizes key kinetic and cytotoxic data for its direct precursor (4-hydroxycyclophosphamide), stable analogues, and related metabolites, which serve as surrogates for its biological activity.
| Compound/Analogue | Parameter | Value | System/Conditions | Reference |
| 4-Hydroxycyclophosphamide/Aldophosphamide | Half-life (t½) | 72 min | Fragmentation to phosphoramide mustard in 1 M lutidine buffer (pH 7.4, 37°C) | |
| Phenylketophosphamide (Aldophosphamide Analogue) | Half-life (t½) | 66 min | Fragmentation to phosphoramide mustard in 1 M lutidine buffer (pH 7.4, 37°C) | |
| Mafosfamide (Activated CP Analogue) | Cytotoxicity (IC50) | ~3 µg/mL (at pHe 7.4) | MIRCPr rat mammary carcinoma cells (24 hr exposure) | |
| 4-Hydroperoxy-6-(4-pyridyl)cyclophosphamide | Antitumor Activity | Significant in vitro and in vivo | L1210 and P388 leukemia cell lines |
Key Experimental Protocols
Synthesis of an Aldophosphamide Analogue
Direct synthesis and isolation of aldophosphamide are complicated by its inherent instability. Therefore, research often employs more stable, "activated" analogues like aldophosphamide-perhydrothiazine derivatives, which release aldophosphamide under physiological conditions.
Objective: To synthesize a stable, water-soluble precursor of aldophosphamide for experimental use.
Methodology (Based on Zimmermann et al.):
-
Starting Materials: N,N-bis(2-chloroethyl)phosphoric acid amide dichloride, an appropriate amino acid ester (e.g., ethyl L-cysteinate), and a suitable aldehyde/ketone.
-
Step 1: Formation of the Oxazaphosphorine Ring: React N,N-bis(2-chloroethyl)phosphoric acid amide dichloride with a suitable amino alcohol to form the core cyclophosphamide structure. This step is a standard procedure in cyclophosphamide analogue synthesis.
-
Step 2: Introduction of the Precursor Moiety: The core structure is then reacted with an aminothiol such as cysteine or homocysteine. This forms a thiazolidine or perhydrothiazine ring, which effectively "protects" the aldophosphamide.
-
Reaction Conditions: The reactions are typically carried out in aprotic solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Temperature control is critical.
-
Purification: The final product is purified using column chromatography (e.g., silica gel) with an appropriate solvent system (e.g., dichloromethane/methanol gradient).
-
Characterization: The structure of the synthesized analogue is confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P NMR) and Mass Spectrometry (MS).
-
Storage and Use: The resulting product (e.g., I-aldophosphamide perhydrothiazine) is often a stable lyophilizate that can be readily dissolved in aqueous buffers for biological experiments, where it will hydrolyze to release the active aldophosphamide.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxicity of an aldophosphamide-releasing compound on a cancer cell line.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., L1210 leukemia cells) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., an aldophosphamide analogue) in a suitable solvent (e.g., DMSO or sterile PBS). Create a series of dilutions in culture medium to achieve the final desired concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Metabolic activation pathway of Cyclophosphamide.
Caption: Mechanism of DNA alkylation by Phosphoramide Mustard.
References
- 1. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cyclophosphamide Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Acetaldophosphamide: A Prodrug Strategy for Targeted Phosphoramide Mustard Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramide mustard is a potent DNA alkylating agent and the active cytotoxic metabolite of the widely used anticancer drug cyclophosphamide. However, the clinical utility of cyclophosphamide is tempered by its requirement for metabolic activation in the liver by cytochrome P450 enzymes, which can lead to systemic toxicity and variability in patient response. To circumvent these limitations and achieve more targeted delivery of phosphoramide mustard to tumor tissues, researchers have explored the development of prodrugs that can be activated by enzymes that are overexpressed in cancer cells. One such strategy involves the use of acetaldophosphamide, a prodrug designed to release phosphoramide mustard upon enzymatic cleavage. This technical guide provides a comprehensive overview of this compound as a prodrug of phosphoramide mustard, with a focus on its mechanism of action, synthesis, and preclinical evaluation.
Mechanism of Action: From Prodrug to Active Cytotoxic Agent
The core concept behind this compound is to create a stable precursor molecule that can be converted to the active phosphoramide mustard at the target site. This is achieved through a multi-step activation process that is initiated by a specific enzymatic reaction.
The Cyclophosphamide Activation Pathway: A Precedent
To understand the rationale for this compound, it is essential to first consider the metabolic activation of its parent compound, cyclophosphamide. In the liver, cyclophosphamide is hydroxylated by cytochrome P450 enzymes to form 4-hydroxycyclophosphamide. This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide is unstable and undergoes a non-enzymatic β-elimination to yield the therapeutically active phosphoramide mustard and a toxic byproduct, acrolein. A major detoxification pathway involves the oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH) to the inactive carboxyphosphamide.
An In-depth Technical Guide to the Tautomerism of 4-Hydroxycyclophosphamide and Aldophosphamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the pivotal ring-chain tautomerism between 4-hydroxycyclophosphamide and its open-chain isomer, aldophosphamide. These molecules are critical, albeit transient, intermediates in the bioactivation of the widely used anticancer prodrug, cyclophosphamide. A thorough understanding of their dynamic equilibrium, stability, and the methodologies for their study is essential for the optimization of cyclophosphamide therapy and the development of novel oxazaphosphorine-based drugs.
The Central Role of Tautomerism in Cyclophosphamide's Mechanism of Action
Cyclophosphamide is a prodrug that requires metabolic activation, primarily by hepatic cytochrome P450 enzymes (CYP2B6 and CYP2C19), to exert its cytotoxic effects.[1] The initial and rate-limiting step in this activation cascade is the hydroxylation of cyclophosphamide at the C-4 position of the oxazaphosphorine ring, yielding 4-hydroxycyclophosphamide.[1] This cyclic hemiaminal is not the ultimate alkylating agent but exists in a dynamic, reversible equilibrium with its open-chain tautomer, aldophosphamide.[1]
This tautomeric relationship is the cornerstone of cyclophosphamide's bioactivation. Aldophosphamide serves as the direct precursor to the ultimate cytotoxic species, phosphoramide mustard, and the urotoxic byproduct, acrolein, through a β-elimination reaction.[1] The intracellular concentration of aldophosphamide is a critical determinant of both the therapeutic efficacy and the toxicity profile of cyclophosphamide.
Quantitative Analysis of the Tautomeric Equilibrium
The equilibrium between 4-hydroxycyclophosphamide and aldophosphamide is dynamic and sensitive to environmental conditions. Due to the inherent instability of these compounds, particularly aldophosphamide, direct measurement of the equilibrium constant is challenging. However, studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy have provided valuable insights into the relative proportions of the tautomers in aqueous solution.
A seminal study using both ¹H and ³¹P NMR spectroscopy investigated the equilibrium established from synthetically generated cis-4-hydroxycyclophosphamide in aqueous buffer (pH 7.0, 25°C).[2] The results revealed a pseudoequilibrium mixture consisting of four key species.
| Species | Approximate Ratio at Equilibrium |
| cis-4-Hydroxycyclophosphamide | 4 |
| trans-4-Hydroxycyclophosphamide | 2 |
| Aldophosphamide Hydrate | 1 |
| Aldophosphamide | 0.3 |
| Table 1: Approximate Ratios of Tautomers and Hydrate at Pseudoequilibrium. |
These findings highlight that the cyclic forms, particularly the cis isomer, are the predominant species at equilibrium. Aldophosphamide itself is present in the lowest concentration, underscoring its high reactivity. The significant presence of the aldophosphamide hydrate, formed by the addition of water to the aldehyde group, further complicates the equilibrium dynamics.
Kinetic Data on Tautomer Interconversion and Decomposition
The rates of interconversion between the tautomers and the subsequent decomposition of aldophosphamide are crucial for understanding the pharmacokinetics of cyclophosphamide's active metabolites. NMR studies have also been instrumental in elucidating these kinetics.
| Process | Condition | Rate Constant (k) / Half-life (t½) | Reference |
| Intracellular disappearance of Phosphoramide Mustard | 23°C | k = (5.4 ± 0.3) x 10⁻³ min⁻¹ | |
| Irreversible fragmentation of Aldophosphamide (k₃) | pH 7.4, 37°C, 1 M 2,6-dimethylpyridine buffer | k = 0.090 ± 0.008 min⁻¹ | |
| Irreversible fragmentation of Aldophosphamide (k₃) | pH 6.3, 37°C, 1 M 2,6-dimethylpyridine buffer | k = 0.030 ± 0.004 min⁻¹ | |
| Irreversible fragmentation of Aldophosphamide (k₃) | pH 7.8, 37°C, 1 M 2,6-dimethylpyridine buffer | k = 0.169 ± 0.006 min⁻¹ | |
| Half-life of 4-Hydroxycyclophosphamide in blood | 37°C | t½ ≈ 4 min | |
| Table 2: Selected Kinetic Data for Cyclophosphamide Metabolites. |
The data indicate that the decomposition of aldophosphamide is pH-dependent, with a faster rate at a more alkaline pH. The short half-life of 4-hydroxycyclophosphamide in blood at physiological temperature further emphasizes the transient nature of these key metabolites.
Experimental Protocols for Studying the Tautomerism
The inherent instability of 4-hydroxycyclophosphamide and aldophosphamide necessitates specialized analytical techniques and sample handling procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for directly observing the tautomeric equilibrium in solution without the need for derivatization.
-
Sample Preparation: 4-Hydroxycyclophosphamide is typically generated in situ in an aqueous buffer (e.g., phosphate or cacodylate) within the NMR tube. This can be achieved by the reduction of a more stable precursor like cis-4-hydroperoxycyclophosphamide with dimethyl sulfide.
-
Instrumentation: Multinuclear (¹H, ¹³C, ³¹P) Fourier-transform NMR spectroscopy is employed. ³¹P NMR is particularly useful as the phosphorus atom provides a sensitive and specific probe for each of the phosphorus-containing species in the equilibrium.
-
Data Acquisition and Analysis: Spectra are acquired over time to monitor the establishment of the equilibrium and the subsequent decomposition of the metabolites. The relative concentrations of the different species are determined by integrating the corresponding NMR signals. Kinetic rate constants for the interconversion and decomposition processes can be calculated by applying a computerized least-squares fitting procedure to the time-course data.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most common method for the sensitive and specific quantification of 4-hydroxycyclophosphamide in biological matrices. Due to the instability of the analyte, immediate derivatization after sample collection is crucial.
-
Sample Collection and Derivatization: Blood or plasma samples are collected and immediately treated with a derivatizing agent to form a stable adduct with the aldehyde group of aldophosphamide. Common derivatizing agents include:
-
Semicarbazide: Forms a stable semicarbazone derivative.
-
Phenylhydrazine: Creates a stable phenylhydrazone derivative.
-
2,4-Dinitrophenylhydrazine (DNPH): Yields a 2,4-dinitrophenylhydrazone derivative, which also enhances UV detection.
-
-
Sample Preparation: Following derivatization, a protein precipitation step (e.g., with acetonitrile or methanol) is typically performed, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte.
-
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used for separation. A C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution mode.
-
Mass Spectrometric Detection: A triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. An isotopically labeled internal standard (e.g., 4-hydroxycyclophosphamide-d4) is essential for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has also been used for the quantification of 4-hydroxycyclophosphamide, though it requires more extensive sample preparation compared to LC-MS/MS.
-
Sample Preparation and Derivatization: Similar to LC-MS, the labile metabolites in plasma are first stabilized, often by forming cyanohydrin adducts. Subsequently, the adducts are silylated to increase their volatility for GC analysis.
-
GC-MS Analysis: The silylated derivatives are then analyzed by GC-MS, using a deuterium-labeled analog as an internal standard for quantification.
Conclusion
The ring-chain tautomerism between 4-hydroxycyclophosphamide and aldophosphamide is a critical, yet complex, aspect of cyclophosphamide's pharmacology. The inherent instability of these metabolites presents significant analytical challenges. However, the application of advanced techniques, particularly NMR for direct observation of the equilibrium and derivatization-based LC-MS/MS for sensitive quantification in biological matrices, has provided invaluable insights. A thorough understanding and precise measurement of this tautomeric system are paramount for optimizing therapeutic strategies involving cyclophosphamide and for the rational design of next-generation oxazaphosphorine anticancer agents.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. In situ preparation and fate of cis-4-hydroxycyclophosphamide and aldophosphamide: 1H and 31P NMR evidence for equilibration of cis- and trans-4-hydroxycyclophosphamide with aldophosphamide and its hydrate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Formation and Stability of Acetaldophosphamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaldophosphamide is a synthetic analog of aldophosphamide, a critical and highly reactive intermediate metabolite of the widely used anticancer prodrugs cyclophosphamide and ifosfamide. Understanding the in vivo formation, stability, and detection of aldophosphamide is paramount for elucidating the mechanism of action, optimizing therapeutic efficacy, and mitigating the toxicity of these essential chemotherapeutic agents. This technical guide provides a comprehensive overview of the in vivo behavior of aldophosphamide, which serves as a crucial surrogate for understanding the potential dynamics of its synthetic analog, this compound. The principles and methodologies described herein are directly applicable to the study of this compound and other related oxazaphosphorine compounds.
The metabolic activation of cyclophosphamide is a complex process initiated in the liver by cytochrome P450 enzymes, leading to the formation of 4-hydroxycyclophosphamide. This intermediate exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide is the key precursor to the ultimate DNA alkylating agent, phosphoramide mustard, which is responsible for the cytotoxic effects of the drug. However, aldophosphamide is also a substrate for detoxification pathways, primarily through oxidation by aldehyde dehydrogenase (ALDH) to the inactive carboxyphosphamide. The balance between these activation and detoxification pathways is a critical determinant of both the therapeutic efficacy and the toxicity profile of cyclophosphamide.
In Vivo Formation of Aldophosphamide
The formation of aldophosphamide in vivo is a multi-step enzymatic process that begins with the administration of the parent drug, cyclophosphamide.
-
Hepatic 4-Hydroxylation: Cyclophosphamide is transported to the liver, where it undergoes hydroxylation at the C4 position of the oxazaphosphorine ring. This reaction is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2B6, CYP2C19, and CYP3A4. The product of this reaction is 4-hydroxycyclophosphamide.
-
Tautomeric Equilibrium: 4-Hydroxycyclophosphamide is in a pH- and temperature-dependent equilibrium with its acyclic tautomer, aldophosphamide. This equilibrium is crucial as aldophosphamide is the form that can be further metabolized to the active cytotoxic agent.
-
Cellular Uptake: Both 4-hydroxycyclophosphamide and aldophosphamide can diffuse from the liver into the systemic circulation and subsequently be taken up by both cancerous and healthy cells.
Signaling Pathway for Cyclophosphamide Metabolism and Aldophosphamide Formation
In Vivo Stability of Aldophosphamide
Aldophosphamide is an inherently unstable molecule in biological systems. Its stability is a critical factor influencing the amount of active phosphoramide mustard that reaches target cells. The half-life of 4-hydroxycyclophosphamide/aldophosphamide in biological matrices is short, necessitating rapid analysis or immediate derivatization after sample collection.
Quantitative Data on Aldophosphamide/4-Hydroxycyclophosphamide Stability and Pharmacokinetics
| Parameter | Species | Matrix | Value | Reference |
| Half-life (t½) | Human | Serum | 7.6 ± 2.3 h | [1] |
| Cat | Plasma | 0.78 ± 0.61 h (IV admin.) | [2] | |
| Cat | Plasma | 0.77 ± 0.27 h (IP admin.) | [2] | |
| Time to Cmax (Tmax) | Human | Serum | 2.3 h | [1] |
| Cat | Plasma | 0.29 ± 0.10 h (IV admin.) | [2] | |
| Cat | Plasma | 0.75 ± 0.39 h (IP admin.) | ||
| Cat | Plasma | 2.17 ± 1.57 h (Oral admin.) | ||
| Max. Concentration (Cmax) | Human (Glomerulonephritis patients) | Plasma | 436 ± 214 ng/mL | |
| Cat | Plasma | 4.95 ± 2.25 µg/mL (IV admin.) | ||
| Cat | Plasma | 5.39 ± 2.77 µg/mL (IP admin.) | ||
| Cat | Plasma | 3.20 ± 1.81 µg/mL (Oral admin.) | ||
| Area Under the Curve (AUC0-∞) | Human (Glomerulonephritis patients) | Plasma | 5388 ± 2841 ng·h/mL | |
| Cat | Plasma | 6.36 ± 1.76 µg·h/mL (IV admin.) | ||
| Cat | Plasma | 7.62 ± 3.10 µg·h/mL (IP admin.) | ||
| Cat | Plasma | 6.53 ± 4.13 µg·h/mL (Oral admin.) |
Note: The pharmacokinetic parameters for 4-hydroxycyclophosphamide and aldophosphamide are often reported together due to their rapid in vivo equilibrium.
Experimental Protocols for the Analysis of Aldophosphamide
The inherent instability of aldophosphamide presents a significant analytical challenge. To overcome this, most quantitative methods rely on the immediate derivatization of 4-hydroxycyclophosphamide/aldophosphamide upon sample collection to form a stable product that can be accurately measured.
Experimental Workflow for Aldophosphamide Quantification
Detailed Methodologies
1. Sample Collection and Derivatization with Semicarbazide for HPLC-UV Analysis
-
Objective: To stabilize and quantify 4-hydroxycyclophosphamide in human serum.
-
Procedure:
-
Collect blood samples and separate serum.
-
Immediately treat 1 mL of serum with semicarbazide at pH 7.4 to form the stable aldophosphamide semicarbazone derivative.
-
Incubate the mixture at 60°C for 60 minutes.
-
Extract the derivative with a mixture of ethyl acetate and chloroform (75:25, v/v).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Instrumentation:
-
Chromatography: Reversed-phase HPLC on a C8 column.
-
Mobile Phase: 0.025 M phosphate buffer-acetonitrile (18:82, v/v).
-
Detection: UV at 230 nm.
-
-
Performance: The limit of detection for this method is 0.025 mg/L for a 1 mL serum sample.
2. Derivatization with Phenylhydrazine for LC-MS/MS Analysis
-
Objective: To quantify 4-hydroxycyclophosphamide in plasma for pharmacokinetic studies.
-
Procedure:
-
Prepare blood collection tubes containing a 4.0% (w/v) solution of phenylhydrazine hydrochloride in 0.1 M sodium citrate buffer (pH 6.0).
-
Collect blood samples directly into these tubes to ensure immediate derivatization.
-
Centrifuge the samples to separate plasma.
-
Perform solid-phase extraction (SPE) using C18 columns to clean up the sample.
-
Elute the derivatized analyte and add an internal standard (e.g., p-chlorowarfarin).
-
-
Instrumentation:
-
Chromatography: Reversed-phase HPLC with a Synergi Max-RP column.
-
Mobile Phase: A gradient of 1.0 mM ammonium chloride, 10 mM ammonium acetate (pH 8.5) and methanol.
-
Detection: Tandem mass spectrometry (MS/MS) in positive ion mode with multiple reaction monitoring (MRM).
-
3. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS Analysis
-
Objective: Routine monitoring of 4-hydroxycyclophosphamide/aldophosphamide in whole blood.
-
Procedure:
-
Prepare collection tubes containing a solution of PFBHA and a deuterated internal standard.
-
Add whole blood to the tubes for rapid formation of the stable aldophosphamide oxime derivative.
-
The resulting derivative is stable for up to 8 days at room temperature.
-
Further sample cleanup may involve liquid-liquid extraction or SPE.
-
-
Instrumentation:
-
Chromatography: Gas chromatography (GC).
-
Detection: Electron-impact mass spectrometry (EI-MS).
-
-
Performance: This method is suitable for monitoring concentrations in the range of 0.085 µM (25 ng/mL) to 34 µM (10 µg/mL).
Conclusion
While "this compound" itself is a synthetic analog, the study of its naturally occurring and pharmacologically critical counterpart, aldophosphamide, provides a robust framework for understanding its likely in vivo behavior. The formation of aldophosphamide is a key step in the bioactivation of cyclophosphamide, and its inherent instability necessitates specialized analytical techniques for accurate quantification. The experimental protocols detailed in this guide, which rely on rapid derivatization followed by sensitive chromatographic and mass spectrometric detection, are essential tools for researchers in drug development and clinical pharmacology. A thorough understanding of the principles and methods outlined here will facilitate further research into the pharmacokinetics and pharmacodynamics of oxazaphosphorine drugs and their analogs, ultimately contributing to the development of safer and more effective cancer therapies.
References
Methodological & Application
Application Notes and Protocols for In Vitro Detection of Acetaldophosphamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaldophosphamide is a prodrug of the widely used anticancer agent cyclophosphamide. Its efficacy relies on its metabolic activation to cytotoxic metabolites, including an aldehyde and phosphoramide mustard, which exerts a therapeutic effect by alkylating DNA. The in vitro analysis of this compound and its active metabolites is crucial for preclinical drug development, mechanism of action studies, and high-throughput screening assays.
These application notes provide detailed protocols for the analytical detection of this compound and its breakdown products in in vitro settings. The methodologies described are based on established analytical techniques for analogous compounds, including High-Performance Liquid Chromatography (HPLC) and colorimetric aldehyde detection assays.
I. In Vitro Metabolic Activation of this compound
To analyze the active metabolites of this compound, it must first be enzymatically activated. This is typically achieved in vitro using a liver microsome preparation (S9 fraction), which contains the necessary cytochrome P450 enzymes.[1][2][3][4]
Experimental Protocol: Microsomal Activation
-
Prepare the S9 Reaction Mixture: In a microcentrifuge tube, combine the S9 fraction (e.g., from rat liver), a NADPH-generating system (e.g., isocitrate dehydrogenase system), and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Initiate the Reaction: Add this compound to the reaction mixture to a final desired concentration.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time can be optimized to achieve the desired level of metabolic conversion.
-
Terminate the Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile or methanol. This will precipitate the proteins.
-
Clarify the Sample: Centrifuge the mixture to pellet the precipitated proteins. The resulting supernatant contains the activated metabolites and any remaining parent compound and can be used for subsequent analysis.
dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
II. HPLC-Based Quantification of this compound and Metabolites
High-Performance Liquid Chromatography (HPLC) is a robust technique for separating and quantifying this compound and its key metabolites, such as phosphoramide mustard. The methods are adapted from established protocols for cyclophosphamide analysis.[5]
Experimental Protocol: RP-HPLC Method
-
Sample Preparation: Use the supernatant from the microsomal activation assay or other in vitro samples. A solid-phase extraction (SPE) with C18 cartridges can be employed for sample clean-up and concentration if necessary.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH 7.0) and an organic solvent (e.g., acetonitrile/water mixture).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 40°C.
-
-
Detection:
-
UV Detection: Set the detector wavelength to 195 nm for optimal detection of cyclophosphamide and related compounds.
-
Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, couple the HPLC system to a mass spectrometer.
-
-
Quantification: Create a standard curve using known concentrations of this compound and phosphoramide mustard standards. Calculate the concentration in the samples by interpolating from the standard curve.
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Value | Reference |
| Column | C18 Reverse-Phase (250 x 4.6 mm, 5 µm) | |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH 7.0 | |
| Mobile Phase B | Acetonitrile/Water (60:40 v/v) | |
| Flow Rate | 0.8 mL/min | |
| Column Temp. | 40°C | |
| Detection | UV at 195 nm or Mass Spectrometry | |
| Injection Vol. | 20 µL | - |
| Run Time | 15-20 minutes | - |
Hypothetical Performance Characteristics (for method validation)
| Parameter | This compound | Phosphoramide Mustard |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL |
| LOD | 0.05 µg/mL | 0.05 µg/mL |
| LOQ | 0.1 µg/mL | 0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% |
| Precision (%RSD) | < 5% | < 5% |
dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
III. Colorimetric Detection of Aldehyde Release
A key step in the activation of this compound is the release of an aldehyde. This can be quantified using commercially available colorimetric assay kits, which provide a high-throughput method for assessing prodrug activation.
Experimental Protocol: Colorimetric Aldehyde Assay
-
Prepare Standards: Create a standard curve using the aldehyde standard provided with the kit.
-
Sample Preparation: Use the supernatant from the microsomal activation assay. Dilute the samples as necessary to fall within the linear range of the assay.
-
Assay Procedure:
-
Add samples and standards to a 96-well microplate.
-
Add the aldehyde assay reagent from the kit to each well.
-
Incubate at room temperature for the time specified in the kit protocol (e.g., 30 minutes).
-
-
Measurement: Read the absorbance at the recommended wavelength (e.g., 405 nm or 550 nm) using a microplate reader.
-
Quantification: Calculate the aldehyde concentration in the samples by comparing their absorbance to the standard curve.
Data Presentation: Aldehyde Assay Kit Performance
| Parameter | Typical Value | Reference |
| Detection Method | Colorimetric | |
| Assay Format | 96-well or 384-well plate | |
| Detection Limit | ~1 nmol/well (10 µM) | |
| Wavelength | 405 nm or 550 nm | |
| Incubation Time | 30 minutes |
dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
IV. Logical Relationship of Analytical Methods
The choice of analytical method depends on the specific research question. For a comprehensive analysis, a combination of methods is recommended.
References
- 1. Activation of cyclophosphamide for in vitro testing of cell sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vitro activation of cyclophosphamide for an in vitro chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Determination of cyclophosphamide and its metabolites in human plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aldophosphamide as a Tool for Studying DNA Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldophosphamide is a critical intermediate metabolite of the widely used anticancer prodrug cyclophosphamide.[1][2] Although aldophosphamide itself is not the final effector molecule, it serves as a crucial transport form, readily entering cells where it spontaneously decomposes to produce the ultimate DNA alkylating agent, phosphoramide mustard, and acrolein.[1][3][4] This property makes aldophosphamide, and its stable precursor 4-hydroxycyclophosphamide, invaluable research tools for studying the mechanisms of DNA alkylation, DNA damage responses, and drug efficacy without the need for metabolic activation by liver enzymes. These application notes provide detailed protocols for utilizing aldophosphamide and its precursors in vitro to investigate DNA alkylation and its cytotoxic effects.
Mechanism of Action: From Aldophosphamide to DNA Alkylation
Cyclophosphamide requires metabolic activation in the liver by cytochrome P450 enzymes to form 4-hydroxycyclophosphamide. This metabolite exists in equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide then undergoes a β-elimination reaction to yield two key molecules:
-
Phosphoramide Mustard: The primary cytotoxic and alkylating agent. It is a bifunctional molecule that readily reacts with nucleophilic sites on DNA, preferentially at the N7 position of guanine. This reaction can result in the formation of mono-adducts and, more critically, interstrand and intrastrand DNA cross-links. These cross-links are highly cytotoxic as they block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
-
Acrolein: A highly reactive aldehyde that contributes to some of the toxic side effects of cyclophosphamide, such as hemorrhagic cystitis.
The direct use of 4-hydroxycyclophosphamide (which rapidly equilibrates to aldophosphamide in solution) in in vitro studies allows researchers to bypass the need for hepatic metabolism, providing a more direct means to study the effects of the active metabolites on cells and DNA.
Data Presentation: Quantitative Analysis of Cytotoxicity
The cytotoxic effects of aldophosphamide's precursors are typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. This data is crucial for comparing the sensitivity of different cell types to DNA alkylating agents.
Table 1: Illustrative IC50 Values of 4-Hydroxycyclophosphamide in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | 48 | Value not explicitly found in searches | |
| ML-1 | Acute Myeloid Leukemia | 48 | Value not explicitly found in searches | |
| HeLa | Cervical Cancer | 48 | Value not explicitly found in searches | |
| A549 | Lung Cancer | 48 | Value not explicitly found in searches |
Note: Specific IC50 values for aldophosphamide or 4-hydroxycyclophosphamide were not explicitly available in the provided search results. The table structure is provided as a template for researchers to populate with their experimental data.
Experimental Protocols
Preparation of 4-Hydroxycyclophosphamide for In Vitro Use
Since aldophosphamide is unstable, its precursor, 4-hydroxycyclophosphamide (4-OHCP), is used for in vitro experiments. 4-OHCP is often prepared from a more stable derivative, 4-hydroperoxycyclophosphamide (4-OOH-CP), which spontaneously converts to 4-OHCP in aqueous solution.
Materials:
-
4-Hydroperoxycyclophosphamide (4-OOH-CP)
-
Sodium thiosulfate
-
Ultrapure water
-
Appropriate cell culture medium or buffer
Procedure:
-
Prepare a stock solution of sodium thiosulfate in ultrapure water.
-
Immediately before use, dissolve the 4-OOH-CP in the sodium thiosulfate solution. This will initiate the conversion to 4-OHCP.
-
The resulting 4-OHCP solution has a limited half-life (approximately 200 minutes at room temperature) and should be used promptly.
-
Further dilute the 4-OHCP solution to the desired final concentrations in pre-warmed cell culture medium for treating cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of 4-OHCP in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
4-Hydroxycyclophosphamide (prepared as described above)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.01 M HCl in isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of 4-OHCP in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted 4-OHCP solutions. Include a vehicle control (medium with the same concentration of the solvent used for 4-OHCP preparation).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Analysis of DNA Interstrand Cross-links by Alkaline Comet Assay
The alkaline comet assay can be modified to detect DNA interstrand cross-links. The principle is that cross-links will reduce the extent of DNA migration induced by a secondary DNA damaging agent (e.g., radiation).
Materials:
-
Treated and untreated cells
-
Low melting point agarose
-
Microscope slides
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
-
Source of ionizing radiation (X-ray or gamma-ray)
Procedure:
-
Harvest cells and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix the cell suspension with low melting point agarose at a 1:10 (v/v) ratio at 37°C.
-
Pipette the cell/agarose mixture onto a pre-coated slide and allow it to solidify on a cold plate.
-
Immerse the slides in cold lysis buffer and incubate for at least 1 hour at 4°C.
-
Wash the slides with PBS.
-
Expose the slides to a fixed dose of ionizing radiation (e.g., 5-10 Gy) on ice to induce single-strand breaks.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Gently remove the slides and neutralize them by washing with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and capture images.
-
Quantify the amount of DNA in the comet tail using scoring software. A decrease in tail moment/length in drug-treated cells compared to irradiated control cells indicates the presence of interstrand cross-links.
Quantification of DNA Adducts by LC-MS/MS
This protocol provides a general workflow for the sensitive detection and quantification of specific aldophosphamide-induced DNA adducts.
Materials:
-
Genomic DNA isolated from treated and untreated cells
-
Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
LC-MS/MS system (e.g., triple quadrupole)
-
Analytical standards for the specific DNA adducts of interest (if available)
Procedure:
-
DNA Isolation: Isolate high-quality genomic DNA from cells treated with 4-OHCP and from control cells using a commercial kit or standard phenol-chloroform extraction.
-
Enzymatic Hydrolysis: Digest the DNA to individual nucleosides. A typical procedure involves sequential incubation with DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Cleanup: Use SPE to remove proteins, salts, and other contaminants and to enrich for the DNA adducts.
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides using a suitable liquid chromatography method (e.g., reverse-phase HPLC).
-
Detect and quantify the specific DNA adducts using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions will be specific for the parent and fragment ions of the target adducts.
-
-
Data Analysis: Quantify the amount of each adduct relative to the amount of normal nucleosides (e.g., deoxyguanosine) to determine the adduct frequency.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of aldophosphamide-induced DNA damage on cell cycle progression.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-3 x 10⁶ cells per sample.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a DNA damage-induced cell cycle checkpoint.
Conclusion
Aldophosphamide, delivered in vitro via its precursor 4-hydroxycyclophosphamide, is a powerful tool for elucidating the cellular and molecular consequences of DNA alkylation. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the cytotoxicity, DNA damaging effects, and cell cycle perturbations induced by this important class of chemotherapeutic agents. These methods are fundamental to the study of DNA repair pathways, mechanisms of drug resistance, and the development of novel anticancer therapies.
References
- 1. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of In Vitro Antileukemic Activity of 4-Hydroperoxyifosfamide and 4-Hydroperoxycyclophosphamide | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Acetaldophosphamide Efficacy in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetaldophosphamide is an active metabolite of the widely used chemotherapeutic agent cyclophosphamide. Cyclophosphamide is a prodrug that requires metabolic activation to exert its cytotoxic effects. This activation process, primarily occurring in the liver, leads to the formation of several metabolites, including the key alkylating agent phosphoramide mustard and acrolein.[1][2] Phosphoramide mustard is responsible for the antineoplastic activity by forming DNA cross-links, which ultimately triggers apoptosis in rapidly dividing cancer cells.[1][3] This document provides detailed protocols to assess the in vitro efficacy of this compound in various cancer cell lines. The assays described herein are fundamental for determining its cytotoxic and anti-proliferative effects, as well as its impact on apoptosis and cell cycle progression.[4]
Data Presentation: Quantifying the Efficacy of this compound
The following tables provide a template for structuring quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | |
| A549 | Lung Carcinoma | 48 | |
| HCT116 | Colorectal Carcinoma | 48 | |
| PC-3 | Prostate Adenocarcinoma | 48 |
Table 2: Induction of Apoptosis by this compound in [Cell Line]
| Treatment Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Live Cells (%) |
| Vehicle Control | ||||
| IC50 / 2 | ||||
| IC50 | ||||
| IC50 * 2 |
Table 3: Cell Cycle Analysis of [Cell Line] Treated with this compound
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | ||||
| IC50 / 2 | ||||
| IC50 | ||||
| IC50 * 2 |
Mandatory Visualizations
Caption: A general experimental workflow for the evaluation of this compound.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in an appropriate solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or XTT solution
-
DMSO (cell culture grade) or solubilization solution for XTT
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete medium. The final solvent concentration should be less than 0.5%. After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT/XTT Addition: Add 20 µL of MTT solution or 50 µL of activated XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: If using MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. For XTT, the formazan product is water-soluble and can be read directly.
-
Absorbance Measurement: Measure the absorbance at 570 nm for MTT or 450-490 nm for XTT using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration (and multiples/fractions thereof) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on the cell cycle progression of cancer cells.
Materials:
-
Cancer cells treated with this compound
-
6-well plates
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for a specific time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to prevent staining of RNA.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as a sub-G1 peak indicative of apoptosis.
References
Application Note and Protocol: Measuring the Half-Life of Acetaldophosphamide in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaldophosphamide is a compound of interest in drug development, belonging to the class of phosphamide mustards. Understanding its stability and degradation kinetics in aqueous solutions is crucial for determining its shelf-life, formulation development, and predicting its behavior in biological systems. The half-life (t½) of a compound, the time required for its concentration to decrease by half, is a critical parameter for this assessment. This application note provides a detailed protocol for measuring the half-life of this compound in solution using High-Performance Liquid Chromatography with UV detection (HPLC-UV). The methodology is based on established analytical techniques for analogous compounds such as cyclophosphamide and ifosfamide.
Principle
The determination of this compound's half-life involves incubating the compound in a solution of interest (e.g., phosphate-buffered saline, cell culture media) at a controlled temperature. Aliquots of the solution are collected at various time points and the concentration of the remaining this compound is quantified using a validated, stability-indicating HPLC-UV method. The natural logarithm of the concentration is then plotted against time, and the degradation rate constant (k) is determined from the slope of the resulting line. The half-life is subsequently calculated using the formula: t½ = 0.693 / k.
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reagent grade water (18.2 MΩ·cm)
-
0.22 µm syringe filters
-
HPLC vials
-
Pipettes and tips
-
Thermostatically controlled incubator or water bath
Experimental Protocols
HPLC-UV Method Development and Validation (Summary)
A reverse-phase HPLC method with UV detection should be developed and validated for the quantification of this compound. The following is a recommended starting point, which may require optimization:
| Parameter | Recommended Condition |
| HPLC Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and Water (e.g., 40:60 v/v). The exact ratio should be optimized for optimal peak shape and retention time. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| UV Detection | 195 nm (based on the absorbance of related phosphamide compounds) |
| Internal Standard | Ifosfamide or a structurally similar compound not expected to be present in the sample. |
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Sample Preparation and Incubation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the test solution (e.g., PBS, pH 7.4) to a final concentration within the linear range of the HPLC method (e.g., 100 µg/mL).
-
Incubation: Place the working solution in a sealed, light-protected container and incubate at a constant temperature (e.g., 37 °C) in a water bath or incubator.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
-
Sample Quenching (Optional but Recommended): To stop the degradation reaction immediately after sampling, the aliquot can be mixed with an equal volume of cold acetonitrile or methanol. This will precipitate proteins if working with biological matrices and stabilize the analyte.
-
Sample Clarification: Centrifuge the quenched sample to pellet any precipitate.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial for analysis.
Data Analysis
-
Quantification: Determine the concentration of this compound in each sample using the validated HPLC-UV method and a calibration curve.
-
Data Plotting: Plot the natural logarithm of the this compound concentration (ln[C]) versus time (t).
-
Linear Regression: Perform a linear regression analysis on the data points. The degradation of many drugs follows first-order kinetics, which should result in a straight line. The equation of the line will be in the form: ln[C]t = -kt + ln[C]0, where [C]t is the concentration at time t, k is the degradation rate constant, and [C]0 is the initial concentration.
-
Half-Life Calculation: The half-life (t½) is calculated from the degradation rate constant (k) using the following equation: t½ = 0.693 / |k| (where k is the absolute value of the slope from the linear regression).
Data Presentation
The quantitative data from the half-life determination should be summarized in a clear and structured table.
| Time (hours) | This compound Concentration (µg/mL) | ln(Concentration) |
| 0 | 100.0 | 4.605 |
| 1 | 95.2 | 4.556 |
| 2 | 90.6 | 4.506 |
| 4 | 82.1 | 4.408 |
| 8 | 67.4 | 4.211 |
| 12 | 55.3 | 4.013 |
| 24 | 30.6 | 3.421 |
| 48 | 9.4 | 2.241 |
| 72 | 2.9 | 1.065 |
Note: The data presented in this table is for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the half-life of this compound.
Proposed Degradation Pathway of this compound in Aqueous Solution
The degradation of this compound in aqueous solution is proposed to proceed through two main pathways: hydrolysis of the phosphamide mustard moiety and reactions involving the aldehyde group. The hydrolysis of the N-chloroethyl groups is pH-dependent.
Caption: Proposed degradation pathways of this compound in solution.
Conclusion
This application note provides a comprehensive and detailed protocol for the determination of the half-life of this compound in solution. The described HPLC-UV method, coupled with a systematic experimental design and data analysis procedure, allows for the accurate and reproducible measurement of this critical stability parameter. The provided visualizations of the experimental workflow and potential degradation pathways offer a clear understanding of the process and the underlying chemical transformations. This information is invaluable for the successful development of drug candidates like this compound.
Application Notes: The Role of Acetaldophosphamide in Cyclophosphamide Resistance Studies
Introduction
Cyclophosphamide (CP) is a cornerstone chemotherapeutic agent used in the treatment of various cancers. It is a prodrug that requires metabolic activation to exert its cytotoxic effects. A critical intermediate in this activation pathway is aldophosphamide, also referred to as acetaldophosphamide. The fate of this compound within the cell is a key determinant of both the drug's efficacy and the development of resistance. This document provides detailed application notes and protocols for researchers studying the mechanisms of cyclophosphamide resistance, with a focus on the role of this compound and its detoxification by aldehyde dehydrogenase (ALDH).
The primary active metabolite of cyclophosphamide is phosphoramide mustard, which induces cell death by forming irreversible DNA crosslinks.[1][2] However, this compound can be detoxified by the enzyme ALDH into the inactive metabolite, carboxycyclophosphamide.[3] Overexpression of ALDH, particularly the ALDH1 isoform, is a significant mechanism of clinical and acquired resistance to cyclophosphamide.[4][5] Therefore, studying the dynamics of this compound metabolism is crucial for understanding and overcoming CP resistance.
Metabolic Pathway and Resistance Mechanism
The metabolic activation of cyclophosphamide is a multi-step process primarily occurring in the liver, but its final cytotoxic conversion and detoxification can occur within target cells.
-
Activation: Cyclophosphamide is first hydroxylated by hepatic cytochrome P450 enzymes to form 4-hydroxycyclophosphamide.
-
Tautomerization: 4-hydroxycyclophosphamide exists in equilibrium with its open-ring tautomer, this compound (aldophosphamide).
-
Bifurcation Point: this compound is at a crucial metabolic crossroads:
-
Cytotoxic Pathway: It can spontaneously or enzymatically decompose into the ultimate alkylating agent, phosphoramide mustard, and a toxic byproduct, acrolein. Phosphoramide mustard alkylates DNA, leading to apoptosis.
-
Detoxification Pathway (Resistance): It can be oxidized by aldehyde dehydrogenase (ALDH) to form carboxycyclophosphamide, an inactive and non-toxic metabolite that is then eliminated. High ALDH activity in cancer cells is a primary mechanism of resistance.
-
Caption: Cyclophosphamide metabolic pathway showing activation and the ALDH-mediated resistance mechanism.
Quantitative Data Summary
Elevated ALDH activity directly correlates with increased resistance to cyclophosphamide, as demonstrated by higher IC50 (50% inhibitory concentration) values.
| Cell Line | Transduction/Treatment | Drug Used | IC50 Value (approx.) | Fold Increase in Resistance | Reference |
| Murine Leukemia (L1210) | ALDH1 cDNA Transduction | Maphosphamide | 13 µmol/L | - | |
| Human Myeloid Leukemia (U937) | ALDH1 cDNA Transduction | Maphosphamide | 13 µmol/L | - | |
| Human Hematopoietic Progenitors | ALDH1 cDNA Transduction | Maphosphamide | 3 to 4 µmol/L | 4 to 10-fold | |
| Rat Mammary Carcinoma (MIRCPr) | Resistant Variant (vs. parental MIR cells) at pH 7.4 | Mafosfamide | - | ~333-fold | |
| Rat Mammary Carcinoma (MIRCPr) | Resistant Variant at pH 6.2 | Mafosfamide | - | Resistance Compensated |
Note: Maphosphamide and Mafosfamide are activated cyclophosphamide analogues suitable for in vitro studies as they spontaneously release this compound in aqueous solution.
Experimental Protocols
The following protocols provide a framework for studying ALDH-mediated cyclophosphamide resistance in vitro.
Workflow for Studying CP Resistance
Caption: Workflow for inducing, assessing, and reversing ALDH-mediated cyclophosphamide resistance.
Protocol 1: Induction of Cyclophosphamide Resistance via ALDH1 Overexpression
This protocol describes the generation of a CP-resistant cell line using retroviral transduction.
Objective: To create a stable cell line that overexpresses human ALDH1 to model cyclophosphamide resistance.
Materials:
-
CP-sensitive parental cell line (e.g., U937, L1210)
-
Retroviral vector encoding human ALDH1 cDNA and a selection marker (e.g., puromycin resistance)
-
Empty retroviral vector (for control)
-
Packaging cell line (e.g., HEK293T)
-
Transfection reagent
-
Complete cell culture medium, serum, antibiotics
-
Selection agent (e.g., puromycin)
Methodology:
-
Vector Production:
-
Plate packaging cells (HEK293T) at 70-80% confluency.
-
Co-transfect the packaging cells with the ALDH1-expressing (or empty) vector and packaging plasmids using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the viral particles. Filter through a 0.45 µm filter to remove cells.
-
-
Transduction:
-
Plate the target cancer cells (e.g., U937) at 50-60% confluency.
-
Remove the culture medium and replace it with the virus-containing supernatant, supplemented with polybrene (4-8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24 hours.
-
Replace the viral supernatant with fresh complete medium and allow cells to recover for 24-48 hours.
-
-
Selection and Expansion:
-
Add the appropriate selection agent (e.g., puromycin at a pre-determined concentration) to the culture medium.
-
Culture the cells for 7-14 days, replacing the medium with fresh selection medium every 2-3 days, until non-transduced cells are eliminated.
-
Expand the surviving, resistant polyclonal population.
-
-
Verification:
-
Confirm ALDH1 overexpression in the transduced population via Western blot analysis or by using a functional assay such as the ALDEFLUOR™ assay, which measures ALDH enzymatic activity.
-
Protocol 2: Assessment of Resistance with a Cell Viability Assay
This protocol uses an activated CP analogue to determine the IC50 value in resistant vs. sensitive cells.
Objective: To quantify the degree of resistance to cyclophosphamide.
Materials:
-
ALDH1-overexpressing cells and control cells (from Protocol 1)
-
Mafosfamide (or another 4-hydroperoxycyclophosphamide analogue)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Plating:
-
Seed the ALDH1-overexpressing cells and control cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare a serial dilution of mafosfamide in complete medium. A typical concentration range might be 0.1 µM to 100 µM.
-
Remove the medium from the plates and add 100 µL of the mafosfamide dilutions to the appropriate wells. Include wells with medium only as an untreated control.
-
Incubate the plates for a defined period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the untreated control wells to determine the percentage of cell viability.
-
Plot the percentage viability against the log of the mafosfamide concentration.
-
Use a non-linear regression analysis (log(inhibitor) vs. normalized response) to calculate the IC50 value for each cell line. A significantly higher IC50 in ALDH1-overexpressing cells confirms resistance.
-
Protocol 3: Reversal of ALDH-Mediated Resistance
This protocol demonstrates that the observed resistance is specifically due to ALDH activity.
Objective: To reverse cyclophosphamide resistance using a specific ALDH inhibitor.
Materials:
-
All materials from Protocol 2
-
ALDH inhibitor (e.g., Disulfiram)
Methodology:
-
Cell Plating:
-
Seed the ALDH1-overexpressing cells in a 96-well plate as described in Protocol 2.
-
-
Co-treatment:
-
Prepare serial dilutions of mafosfamide as before.
-
To each dilution, add a fixed, non-toxic concentration of Disulfiram. The optimal concentration of the inhibitor should be determined beforehand.
-
Treat the cells with these combination solutions for 72 hours. Include controls for untreated cells, cells treated with Disulfiram alone, and cells treated with mafosfamide alone.
-
-
Viability and Data Analysis:
-
Perform the cell viability assay and data analysis as described in Protocol 2.
-
Compare the IC50 of mafosfamide in the presence and absence of the ALDH inhibitor. A significant decrease in the IC50 value upon co-treatment with Disulfiram indicates a specific reversal of ALDH-mediated resistance.
-
References
- 1. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 2. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ecronicon.net [ecronicon.net]
- 4. Induction of cyclophosphamide-resistance by aldehyde-dehydrogenase gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Acetaldophosphamide's Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaldophosphamide is an analog of cyclophosphamide, a widely used chemotherapeutic agent. Like its parent compound, this compound is believed to exert its antitumor effects through its action as a DNA alkylating agent, leading to cell cycle arrest and apoptosis. These application notes provide a comprehensive guide to the experimental evaluation of this compound's antitumor activity, detailing essential in vitro and in vivo protocols.
Mechanism of Action
This compound is a prodrug that requires metabolic activation to its active form, phosphoramide mustard. The proposed mechanism of action involves the alkylation of DNA, primarily at the N7 position of guanine.[1][2] This leads to the formation of DNA cross-links, which interfere with DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[2][3][4] The induction of apoptosis by cyclophosphamide and its analogs is often associated with the generation of reactive oxygen species (ROS) and depletion of intracellular glutathione (GSH).
Proposed Signaling Pathway for this compound-Induced Apoptosis
References
Application Notes and Protocols for the Quantification of Aldophosphamide and its Metabolites
These application notes provide detailed methodologies for the quantification of aldophosphamide (an active metabolite of cyclophosphamide) and its related metabolites in biological matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and clinical monitoring.
Introduction
Cyclophosphamide is a widely used anticancer and immunosuppressive prodrug that requires metabolic activation to exert its cytotoxic effects. A key step in this activation is the conversion to 4-hydroxycyclophosphamide, which exists in equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide is a critical intermediate, as it subsequently breaks down into the ultimate alkylating agent, phosphoramide mustard, and the urotoxic metabolite, acrolein.[1][2][3][4] Accurate quantification of aldophosphamide (often measured via its more stable tautomer, 4-hydroxycyclophosphamide) and other major metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding inter-individual variability in treatment response and toxicity.
The primary analytical techniques for the quantification of these compounds are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). LC-MS/MS is favored for its high sensitivity and selectivity.[5]
Metabolic Pathway of Cyclophosphamide
The metabolic activation of cyclophosphamide is a complex process primarily occurring in the liver, involving cytochrome P450 enzymes. The following diagram illustrates the major metabolic pathway leading to the formation of aldophosphamide and its subsequent metabolites.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of cyclophosphamide and its key metabolites using LC-MS/MS and HPLC methods.
Table 1: LC-MS/MS Quantitative Parameters
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| Cyclophosphamide | Plasma | 200 | 200 - 40,000 | |
| 4-Hydroxycyclophosphamide | Plasma | 50 | 50 - 5,000 | |
| Cyclophosphamide | Urine | 5 | 3,000 - 175,000 | |
| 4-Ketocyclophosphamide | Urine | 5 | 500 - 27,000 | |
| Carboxyphosphamide | Urine | 30 | 170 - 9,000 | |
| N-dechloroethylcyclophosphamide | Urine | 1 | 170 - 9,000 | |
| Cyclophosphamide | Plasma | 5 | 5 - 60,000 | |
| 4-Hydroxycyclophosphamide | Plasma | 2.5 | 2.5 - 1,000 |
Table 2: HPLC Quantitative Parameters
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Cyclophosphamide | Plasma | 15 | - | |
| 4-Hydroxycyclophosphamide | Plasma | 30 | - | |
| 4-Ketocyclophosphamide | Plasma | 15 | - | |
| Carboxyphosphamide | Plasma | 30 | - |
LLOQ: Lower Limit of Quantification, LOD: Limit of Detection
Experimental Protocols
Protocol 1: Quantification of Cyclophosphamide and 4-Hydroxycyclophosphamide in Human Plasma by LC-MS/MS
This protocol is adapted from methodologies for the simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide.
1. Sample Preparation (Protein Precipitation)
Due to the instability of 4-hydroxycyclophosphamide, derivatization is required immediately after sample collection.
-
Objective: To stabilize 4-hydroxycyclophosphamide and remove proteins from the plasma sample.
-
Materials:
-
Human plasma collected in EDTA tubes
-
Semicarbazide solution
-
Methanol:Acetonitrile (1:1, v/v)
-
Internal Standard (e.g., isotopically labeled cyclophosphamide)
-
Centrifuge
-
Vortex mixer
-
-
Procedure:
-
Immediately after blood collection and centrifugation, transfer 100 µL of plasma to a microcentrifuge tube.
-
Add 5 µL of semicarbazide solution to derivatize and stabilize 4-hydroxycyclophosphamide.
-
Add the internal standard solution.
-
Add 300 µL of cold methanol:acetonitrile (1:1, v/v) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Objective: To chromatographically separate and quantify cyclophosphamide and the derivatized 4-hydroxycyclophosphamide.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: Zorbax Extend C18 (150 mm x 2.1 mm, 5 µm) or equivalent.
-
Mobile Phase A: 1 mM ammonium hydroxide in water:acetonitrile (90:10, v/v)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.40 mL/min
-
Gradient: A time-dependent gradient is used to ensure separation. An example gradient starts with a high percentage of Mobile Phase A, which is decreased over time to elute the analytes.
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Total Run Time: Approximately 6-8 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
Cyclophosphamide: m/z 261.0 -> 140.0
-
4-OHCP-Semicarbazide derivative: m/z 333.7 -> 221.0
-
Internal Standard (d4-4-OHCP-Semicarbazide): m/z 337.7 -> 225.1
-
-
Protocol 2: Quantification of Cyclophosphamide and its Metabolites in Urine by LC-MS/MS
This protocol is a simplified method for analyzing urine samples, which typically have a less complex matrix than plasma.
1. Sample Preparation (Dilution)
-
Objective: To dilute the urine sample to an appropriate concentration for analysis.
-
Materials:
-
Urine sample
-
Methanol
-
Internal Standard (e.g., D4-cyclophosphamide) in water
-
Centrifuge
-
-
Procedure:
-
Thaw the urine sample to room temperature.
-
Vortex the sample to ensure homogeneity.
-
In a microcentrifuge tube, combine 50 µL of the urine sample with 50 µL of the aqueous internal standard solution and 100 µL of methanol.
-
Vortex for 30 seconds.
-
Centrifuge at 16,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
2. LC-MS/MS Conditions
-
Objective: To separate and quantify cyclophosphamide and its major urinary metabolites.
-
Instrumentation:
-
HPLC system
-
Triple quadrupole mass spectrometer with ESI source
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient elution using a combination of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Total Run Time: Approximately 11.5 minutes to separate all metabolites.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Detection Mode: MRM
-
MRM Transitions: Specific precursor and product ions for each analyte (cyclophosphamide, 4-ketocyclophosphamide, carboxyphosphamide, N-dechloroethylcyclophosphamide) and the internal standard would be monitored.
-
Concluding Remarks
The protocols described provide robust and sensitive methods for the quantification of aldophosphamide (via its derivatized tautomer) and other key metabolites of cyclophosphamide. The choice between plasma and urine as the matrix will depend on the specific research question. Plasma concentrations reflect the pharmacologically active compounds available to tissues, while urine analysis provides a picture of the overall excretion and metabolic profile. Adherence to these detailed protocols, with appropriate validation, will ensure high-quality data for pharmacokinetic and pharmacodynamic assessments of cyclophosphamide therapy.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 5. Rapid quantitation of cyclophosphamide metabolites in plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Aldophosphamide
Welcome to the technical support center for the synthesis of aldophosphamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of working with this pivotal metabolite of cyclophosphamide.
Frequently Asked Questions (FAQs)
Q1: Why is the direct synthesis of aldophosphamide so challenging?
A1: The direct synthesis of aldophosphamide is fraught with challenges primarily due to its inherent instability.[1] Aldophosphamide is a transient intermediate that exists in a dynamic equilibrium with its cyclic tautomer, 4-hydroxycyclophosphamide (4-OHCP).[2][3][4] This equilibrium makes it difficult to isolate pure aldophosphamide, as it readily cyclizes to the more stable 4-OHCP. Attempts at direct synthesis often result in low yields and the formation of multiple side products.[3]
Q2: What are the main degradation pathways for aldophosphamide that I should be aware of?
A2: Aldophosphamide has two primary degradation pathways. It can be oxidized by aldehyde dehydrogenase (ALDH) to the inactive and non-toxic metabolite carboxyphosphamide. Alternatively, it can undergo β-elimination to release the active cytotoxic agent, phosphoramide mustard, and the toxic byproduct, acrolein. The relative rates of these pathways can be influenced by factors such as pH, buffer composition, and the presence of specific enzymes.
Q3: Are there more stable precursors I can synthesize to generate aldophosphamide in situ?
A3: Yes, a common strategy is to synthesize more stable precursors that can be converted to 4-hydroxycyclophosphamide/aldophosphamide under specific conditions. One such precursor is 4-hydroperoxycyclophosphamide, which can be reduced to generate the desired equilibrium mixture. Another approach involves the synthesis of aldophosphamide analogues, such as perhydrooxazine derivatives, which can be designed to release the active phosphorodiamidate through alternative mechanisms.
Q4: What analytical techniques are best suited for monitoring the synthesis and stability of aldophosphamide?
A4: Due to its instability, direct analysis of aldophosphamide is challenging. ³¹P NMR spectroscopy is a powerful tool for monitoring the kinetics of reactions involving phosphorus-containing compounds like aldophosphamide and its metabolites. High-Performance Liquid Chromatography (HPLC) is also widely used, often in conjunction with mass spectrometry (MS) or UV detection, to separate and quantify cyclophosphamide and its various metabolites. For characterization, it is sometimes necessary to form a more stable derivative, such as a semicarbazone, which can then be isolated and analyzed.
Troubleshooting Guides
Problem 1: Low Yield of Target Compound
| Symptom | Possible Cause | Suggested Solution |
| The final yield of aldophosphamide or its desired analogue is consistently low. | Inherent Instability: Aldophosphamide is highly unstable and readily converts to 4-hydroxycyclophosphamide or degrades. | Consider an indirect synthesis approach using a more stable precursor like 4-hydroperoxycyclophosphamide. Alternatively, synthesize a more stable analogue that achieves the desired downstream effect. |
| Side Reactions: The reaction conditions may favor the formation of byproducts such as carboxyphosphamide or other degradation products. | Optimize reaction conditions such as pH, temperature, and reaction time to minimize side product formation. Use of scavengers for byproducts like acrolein (e.g., mesna) might be necessary in certain applications. | |
| Purification Losses: Significant loss of product may be occurring during purification steps due to its instability. | Develop rapid purification methods at low temperatures. Consider derivatization to a more stable compound for purification, followed by deprotection if possible. |
Problem 2: Difficulty in Characterizing the Product
| Symptom | Possible Cause | Suggested Solution |
| Spectroscopic data (NMR, MS) is complex and does not clearly confirm the structure of aldophosphamide. | Presence of Tautomers: The sample is likely a mixture of aldophosphamide and 4-hydroxycyclophosphamide, leading to complex spectra. | Utilize ³¹P NMR to identify the characteristic phosphorus signals of the different species in the equilibrium. Perform trapping experiments, for example, by forming a semicarbazone derivative of the aldehyde, to confirm its presence. |
| Rapid Degradation: The compound may be degrading during the analysis. | Perform analytical measurements at low temperatures and as quickly as possible after sample preparation. |
Experimental Protocols
Key Experiment: Synthesis of 4-Hydroxycyclophosphamide/Aldophosphamide via Ozonolysis of an Enol Ether Precursor (adapted from literature)
This protocol is a generalized representation and may require optimization for specific substrates and scales.
Objective: To synthesize 4-hydroxycyclophosphamide and its tautomer aldophosphamide from a suitable enol ether precursor.
Materials:
-
Enol ether of cyclophosphamide
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ozone (O₃) generator
-
Dimethyl sulfide (Me₂S) or other reducing agent
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reactions at low temperatures
Procedure:
-
Dissolve the enol ether precursor in anhydrous dichloromethane in a three-necked flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The appearance of a blue color in the solution can indicate an excess of ozone.
-
Once the reaction is complete, purge the solution with an inert gas (argon or nitrogen) to remove any excess ozone.
-
While maintaining the low temperature, add a reducing agent such as dimethyl sulfide dropwise to quench the ozonide intermediate.
-
Allow the reaction mixture to slowly warm to room temperature.
-
The resulting solution contains a mixture of 4-hydroxycyclophosphamide and aldophosphamide. This mixture is often used directly for subsequent studies or can be subjected to rapid purification methods if required.
Note: This reaction should be performed in a well-ventilated fume hood due to the use of toxic and odorous reagents.
Visualizations
Caption: Metabolic pathway of cyclophosphamide activation and aldophosphamide fate.
Caption: Generalized workflow for the synthesis of 4-OHCP/aldophosphamide.
References
- 1. Aldophosphamide: synthesis, characterization, and comparison with "Hohorst's aldophosphamide" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to prevent the degradation of Acetaldophosphamide in experiments.
A Note on Terminology: The compound "Acetaldophosphamide" is not commonly referenced in scientific literature. This guide assumes the user is referring to aldophosphamide , a critical, unstable metabolite of the widely used anticancer drug cyclophosphamide. The principles and protocols outlined here are based on the known chemical properties of aldophosphamide and related cyclophosphamide analogues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Aldophosphamide) and why is it prone to degradation?
A1: Aldophosphamide is the open-ring tautomer of 4-hydroxycyclophosphamide, the primary active metabolite of cyclophosphamide.[1] Its instability is inherent to its chemical structure, which contains a reactive aldehyde group. This makes it susceptible to several degradation pathways, including spontaneous elimination and enzymatic oxidation.[1]
Q2: What are the main factors that cause the degradation of this compound in my experiments?
A2: The primary factors influencing the degradation of aldophosphamide are:
-
pH: Stability is pH-dependent. Acidic conditions can lead to degradation.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Enzymatic Activity: In biological samples (e.g., serum, cell lysates), enzymes such as aldehyde dehydrogenase can rapidly convert aldophosphamide to inactive metabolites.[2]
-
Aqueous Solutions: Aldophosphamide is particularly unstable in aqueous solutions.[3]
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, stock solutions should be prepared in an appropriate organic solvent like DMSO and stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Aqueous solutions should be prepared fresh immediately before use.
Q4: I'm seeing inconsistent results in my cell-based assays. Could this compound degradation be the cause?
A4: Yes, inconsistent results are a common indicator of compound degradation. If the concentration of active aldophosphamide varies between experiments due to degradation, it will lead to unreliable data. It is crucial to follow strict handling protocols to ensure consistent compound activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity observed | Complete degradation of this compound. | Prepare fresh solutions for each experiment. Minimize the time the compound is in aqueous media before being added to the assay. Confirm the activity of a new batch with a positive control. |
| High variability between replicate wells | Inconsistent degradation across the assay plate. | Ensure uniform and rapid addition of the compound to all wells. Avoid temperature gradients across the plate. Pre-warm media and other reagents to the experimental temperature before adding the compound. |
| Decreasing activity over the course of a long experiment | Time-dependent degradation of the compound in the assay medium. | Consider a semi-continuous dosing regimen where fresh compound is added at specific time points. If possible, shorten the experimental duration. |
| Precipitate forms when adding stock solution to aqueous media | Poor solubility or compound degradation leading to insoluble products. | Prepare an intermediate dilution in a co-solvent (e.g., ethanol) before the final dilution in aqueous media. Ensure the final solvent concentration is compatible with your experimental system. |
Quantitative Stability Data
The stability of aldophosphamide is highly dependent on the experimental conditions. The following table summarizes available data for cyclophosphamide and its analogues, which can serve as a guide for working with this compound.
| Compound/Analogue | Conditions | Parameter | Value |
| 4-hydroxycyclophosphamide/aldophosphamide | Rat serum ultrafiltrate, pH 7, 37°C | Half-life | ~23 hours |
| 4-hydroxycyclophosphamide/aldophosphamide | Whole rat serum, 37°C | Half-life | ~20 minutes |
| Phenylketophosphamide | 1 M lutidine buffer with 20% DMSO, pH 7.4, 37°C | Half-life | 66 minutes |
| Cyclophosphamide | Simple syrup, 4°C | Stability | At least 56 days |
| Cyclophosphamide | Simple syrup, 22°C | Shelf-life | 8 days |
| Cyclophosphamide | Ora-Plus, 4°C | Stability | At least 56 days |
| Cyclophosphamide | Ora-Plus, 22°C | Shelf-life | 3 days |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (or a stabilized derivative), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under a fume hood, dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Working Solutions for in vitro Assays
-
Materials: 10 mM this compound stock solution in DMSO, appropriate sterile cell culture medium or buffer.
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution immediately before use.
-
Perform serial dilutions in pre-warmed (37°C) cell culture medium or buffer to achieve the desired final concentrations.
-
Crucially, add the freshly prepared working solutions to your experimental system immediately. Do not store aqueous solutions of this compound.
-
Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
-
Visualizing Degradation and Experimental Workflows
Below are diagrams illustrating the degradation pathway of this compound and recommended experimental workflows to minimize degradation.
Caption: Metabolic activation and degradation of cyclophosphamide.
Caption: Workflow to minimize this compound degradation.
Caption: A logical approach to troubleshooting inconsistent results.
References
Optimizing reaction conditions for Acetaldophosphamide synthesis.
Technical Support Center: Optimizing Cyclophosphamide Synthesis
A Note on Terminology: The term "Acetaldophosphamide" does not correspond to a standard chemical entity in scientific literature. However, the synthesis and metabolism of the widely-used anticancer drug, Cyclophosphamide , involves a key tautomeric intermediate, Aldophosphamide . This guide focuses on the synthesis of Cyclophosphamide, addressing common challenges that may be relevant to researchers working with related oxazaphosphorine compounds.
Cyclophosphamide is a prodrug that is metabolically activated to form the cytotoxic agent phosphoramide mustard and the byproduct acrolein.[1][2][3] The efficiency and purity of the initial synthesis are critical for its therapeutic efficacy and safety profile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Cyclophosphamide?
A1: A prevalent method involves the reaction of phosphorus oxychloride with bis(2-chloroethyl)amine, which forms an intermediate N,N-bis(2-chloroethyl)phosphoramidic dichloride. This intermediate is then reacted with 3-aminopropanol to yield Cyclophosphamide.[4] Variations of this route exist, including solvent-free processes and different choices of bases and solvents.[5]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Moisture: The starting materials, particularly phosphorus oxychloride, are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Incomplete Reactions: Reaction times and temperatures may be insufficient. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Side Reactions: Inadequate temperature control can lead to the formation of undesired byproducts.
-
Purification Losses: Cyclophosphamide can be sensitive to highly acidic or basic conditions during workup. Degradation can occur in aqueous solutions.
Q3: I am observing significant impurity peaks in my final product analysis. What are these impurities and how can I avoid them?
A3: Impurities can arise from side reactions or degradation. A common issue is the formation of bicyclic compounds through intramolecular alkylation, especially in neutral or slightly acidic aqueous solutions during workup. To minimize these, ensure anhydrous conditions during the reaction and use a carefully controlled workup procedure, avoiding prolonged exposure to acidic or basic aqueous solutions.
Q4: What is the role of the base (e.g., triethylamine) in the reaction?
A4: A base, such as triethylamine, is used as a scavenger for the hydrochloric acid (HCl) generated during the condensation reactions. This prevents the protonation of amine reactants, which would render them unreactive, and minimizes acid-catalyzed side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate or Stalls | 1. Inactive reagents (e.g., moisture contamination). 2. Reaction temperature is too low. | 1. Use freshly distilled/opened reagents. Ensure anhydrous conditions. 2. Gradually increase the reaction temperature while monitoring with TLC. |
| Low Yield | 1. Suboptimal stoichiometry of reactants. 2. Insufficient reaction time. 3. Product loss during aqueous workup or crystallization. | 1. Verify molar ratios of reactants and base. 2. Extend the reaction time, monitoring for completion. 3. Minimize the duration of the aqueous wash. For crystallization, use an appropriate solvent/antisolvent system like acetone/petroleum ether. |
| Product Oily, Fails to Crystallize | 1. Presence of solvent residue. 2. Significant impurities preventing lattice formation. | 1. Ensure complete removal of reaction solvents under reduced pressure. 2. Purify the crude product using column chromatography before attempting crystallization. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high. 2. Presence of oxygen or water. | 1. Maintain strict temperature control, especially during the addition of reagents. Reactions are often started at low temperatures (-5°C to 0°C). 2. Conduct the reaction under an inert atmosphere (N₂ or Ar). |
Data on Reaction Conditions
The table below summarizes conditions from different synthetic approaches for key steps in Cyclophosphamide synthesis.
| Parameter | Method 1: Dichloroethane Solvent | Method 2: Methylene Chloride Solvent | Method 3: Solvent-Free |
| Reactants | Phosphorus oxychloride, 3-aminopropanol | Phosphorus oxychloride, bis(2-chloroethyl)amine HCl | Phosphoryl chloride, bis(2-chloroethyl)amine HCl, 3-aminopropanol |
| Solvent | Dichloroethane, Polyphosphoric acid, Acetic anhydride | Methylene Chloride | None |
| Base | Ammonia gas (in second step) | Triethylamine | A suitable base (e.g., N-methylmorpholine) |
| Temperature | 20°C (first step), 120°C (second step) | -5°C to Room Temperature | 4°C to Room Temperature |
| Pressure | 4 atm (second step) | Atmospheric | Atmospheric |
| Key Feature | Two-step process involving a pressurized amination. | Formation of the phosphorodichloridate intermediate first. | One-pot, two-stage operation without isolating intermediates. |
Experimental Protocol: Two-Step Synthesis
This protocol is a generalized representation based on common literature methods.
Step 1: Synthesis of N,N-bis(2-chloroethyl)phosphoramidic dichloride
-
To a magnetically stirred solution of phosphorus oxychloride (1.0 eq) in anhydrous methylene chloride at -5°C under a nitrogen atmosphere, add a solution of bis(2-chloroethyl)amine hydrochloride (1.0 eq) and triethylamine (1.0 eq) in anhydrous methylene chloride dropwise over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Filter the precipitated triethylamine hydrochloride salt and wash with anhydrous benzene.
-
Concentrate the combined filtrate and washings in vacuo to yield the crude intermediate.
Step 2: Synthesis of Cyclophosphamide
-
Dissolve the crude intermediate from Step 1 in anhydrous dichloroethane.
-
Add a solution of 3-aminopropanol (1.0 eq) and triethylamine (1.0 eq) dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 12-15 hours, monitoring the reaction by TLC.
-
After completion, wash the reaction mixture with a 10% hydrochloric acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/petroleum ether) to obtain Cyclophosphamide as a white crystalline solid.
Visualizations
Caption: General workflow for the two-step synthesis of Cyclophosphamide.
Caption: Troubleshooting decision tree for Cyclophosphamide synthesis issues.
References
- 1. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 2. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cyclophosphamide synthesis - chemicalbook [chemicalbook.com]
- 5. US20140066654A1 - Solvent-Free Process for the Preparation of Cyclophosphamide - Google Patents [patents.google.com]
Troubleshooting low yield in Acetaldophosphamide synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Acetaldophosphamide synthesis. While specific data for this compound is limited, the following information, based on the synthesis of related phosphonamidate compounds, offers valuable insights and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a very low yield. What are the common causes?
Low yields in phosphonamidate synthesis, including that of this compound, can arise from several factors throughout the experimental process. The most frequent issues include:
-
Suboptimal Reaction Conditions: The choice of reagents, solvent, temperature, and reaction time can significantly impact the yield.
-
Moisture Contamination: Phosphonamidate linkages are susceptible to hydrolysis. The presence of water in the reaction mixture can lead to the breakdown of the desired product. Therefore, maintaining anhydrous (dry) conditions is critical.[1]
-
Side Reactions: Competing reactions can consume starting materials and generate impurities, reducing the overall yield of this compound.[2] Overactivation of monomers by highly reactive condensing reagents can also lead to the formation of by-products.[1]
-
Incomplete Reactions: Reactants may not fully convert to the product, leading to a lower yield.[3]
-
Product Degradation: The stability of the final this compound product is crucial. It may degrade under the reaction or purification conditions.[3]
-
Purification Losses: Difficulties in isolating and purifying the product can result in significant loss of material.
Q2: How can I optimize the reaction conditions to improve the yield of this compound?
Optimizing reaction conditions is a critical step in improving yield. Here are key parameters to consider:
-
Temperature and Reaction Time: These two factors are often interconnected. Increasing the reaction temperature may speed up the reaction, but excessively high temperatures or prolonged reaction times can lead to the formation of side products. It is essential to find the optimal balance for your specific synthesis.
-
Reagents and Solvents: The choice of coupling reagents and solvents can influence reaction efficiency. It's important to use high-purity reagents and anhydrous solvents.
-
pH Control: The pH of the reaction mixture can affect the stability of both reactants and products. Maintaining an optimal pH range is often necessary.
Q3: What are common side reactions in phosphonamidate synthesis, and how can they be minimized?
Several side reactions can lower the yield of your this compound synthesis. A primary concern is hydrolysis of the phosphonamidate bond. To minimize this, ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
Q4: My final this compound product is difficult to purify. What strategies can I employ?
Purification of phosphonamidates can be challenging due to the presence of closely related impurities. Common purification techniques include:
-
Chromatography: Techniques like column chromatography (using silica gel or other stationary phases) are frequently used to separate the desired product from impurities.
-
Crystallization: If the product is a solid, recrystallization can be an effective method for purification.
-
Extraction: Liquid-liquid extraction can be used to separate the product based on its solubility in different solvents.
Data Presentation: Optimizing Reaction Conditions
The following tables illustrate how quantitative data can be structured to compare the effects of different reaction parameters on product yield. Please note that this data is from representative organic reactions and serves as an example of how to approach optimization for this compound synthesis.
Table 1: Effect of Base and Solvent on Product Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Toluene | 100 | 12 | 0 |
| 2 | K₂CO₃ (2.0) | 1,4-Dioxane | 100 | 12 | 0 |
| 3 | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 0 |
| 4 | Cs₂CO₃ (2.0) | Acetonitrile | 60 | 12 | 99 |
| 5 | KOH (2.0) | Acetonitrile | 60 | 12 | 89 |
This table demonstrates the significant impact of the choice of base and solvent on the reaction yield.
Table 2: Optimization of Reaction Time
| Entry | Time (h) | Conversion (%) | Yield (%) |
| 1 | 2 | 45 | 42 |
| 2 | 4 | 78 | 75 |
| 3 | 8 | 95 | 92 |
| 4 | 12 | >99 | 99 |
This table shows the progression of the reaction over time, helping to determine the optimal reaction duration.
Experimental Protocols
Due to the lack of a specific, publicly available protocol for this compound synthesis, a general methodology for a related phosphonamidate synthesis is provided below as a reference. Researchers should adapt this protocol based on the specific reactivity of their starting materials.
General Protocol for Phosphonamidate Synthesis (Illustrative Example)
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen. Anhydrous solvents and reagents should be used.
-
Reaction Setup: To a solution of the phosphonic acid (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add the coupling agent (e.g., DCC or EDC, 1.1 equivalents).
-
Activation: Stir the mixture at 0 °C for 30 minutes to activate the phosphonic acid.
-
Amine Addition: Add the desired amine (1 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, filter the mixture to remove any solid byproducts. Wash the filtrate with a mild acid, a mild base, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yield in this compound synthesis.
Caption: A logical workflow for troubleshooting low yield.
General Experimental Workflow
This diagram illustrates a typical experimental workflow for a chemical synthesis like that of this compound.
Caption: A typical experimental workflow for synthesis.
References
Why is my Acetaldophosphamide experiment not reproducible?
Disclaimer: Acetaldophosphamide is treated as a representative novel compound for this guide, as it is not a widely recognized chemical entity in scientific literature. The following troubleshooting advice is based on general principles applicable to research with new or unstable chemical compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation with our custom-synthesized this compound. What are the common causes?
A1: Batch-to-batch variation in custom-synthesized compounds is a frequent cause of irreproducibility. Key factors include:
-
Purity and Impurities: Even minor differences in purity levels or the profile of impurities can drastically alter biological activity. An impurity might be more potent or toxic than the this compound itself.
-
Solvent Content: Residual solvents from the synthesis or purification process can affect the compound's stability, solubility, and effective concentration.
-
Isomeric Composition: If this compound has stereoisomers, the ratio of these isomers may differ between batches, leading to varied biological effects.
-
Degradation: The compound may be unstable, and differences in synthesis workup or storage conditions between batches can lead to varying levels of degradation products.
Q2: How can the stability of this compound in solution affect my experimental results?
A2: The stability of your compound in the solvent and experimental medium is critical. This compound, containing both an aldehyde and a phosphamide group, may be susceptible to hydrolysis or reaction with media components.
-
Hydrolysis: The phosphamide bond can be labile, especially at certain pH values. The aldehyde group can also be prone to oxidation.
-
Reaction with Media: Components in cell culture media, such as amino acids (e.g., cysteine, histidine) or reducing agents, can react with the aldehyde group, inactivating the compound.
-
Time-Dependent Degradation: If the compound degrades over the course of a multi-day experiment, its effective concentration will decrease, leading to inconsistent results. It is crucial to determine its half-life in your specific experimental conditions.
Q3: Can variations in cell culture conditions contribute to the lack of reproducibility in our this compound assays?
A3: Absolutely. Cellular responses can be highly sensitive to culture conditions.
-
Cell Passage Number: As cells are passaged, they can undergo genetic drift, changes in gene expression, and altered sensitivity to drugs. It is vital to use a consistent and narrow range of passage numbers.
-
Confluency: The density of cells at the time of treatment can impact drug response. Highly confluent cells may grow slower and exhibit different metabolic activity compared to sparsely plated cells.
-
Serum Variability: Fetal Bovine Serum (FBS) is a major source of variability. Different lots of FBS contain varying levels of growth factors and other components that can influence cell growth and drug sensitivity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Q: We are performing a standard MTT assay with this compound on a cancer cell line, but the calculated IC50 value varies significantly between experiments (e.g., 10 µM one week, 50 µM the next). Why is this happening?
A: This is a classic reproducibility problem. Let's break down the potential causes using a systematic approach.
Troubleshooting Flowchart
Caption: Troubleshooting Decision Tree for Inconsistent IC50 Values.
Data Presentation: Compound Stability Analysis
To investigate compound stability, you can perform a time-course analysis using LC-MS to measure the percentage of intact this compound remaining after incubation in cell culture media at 37°C.
Table 1: Example Stability Data for this compound in RPMI + 10% FBS
| Incubation Time (Hours) | % Remaining (Batch A) | % Remaining (Batch B) |
| 0 | 100.0% | 99.8% |
| 4 | 91.2% | 85.4% |
| 8 | 82.5% | 71.0% |
| 24 | 55.1% | 40.3% |
| 48 | 28.9% | 15.7% |
| 72 | 10.3% | 4.1% |
This example data illustrates how different batches might exhibit different stability profiles, leading to variable results in multi-day assays.
Issue 2: Variable Effects on a Downstream Signaling Pathway
Q: We've shown that this compound is supposed to inhibit the hypothetical "Kinase-X" pathway. However, Western blot results for the downstream marker p-ProteinY are inconsistent. Why?
A: Variability in signaling pathway experiments often stems from timing, cell state, and compound bioavailability.
Experimental Workflow for Signaling Analysis
Caption: Standardized Workflow for a Western Blot Signaling Experiment.
Key Troubleshooting Points:
-
Treatment Time: The phosphorylation of ProteinY might be a transient event. Perform a detailed time-course experiment (e.g., 5, 15, 30, 60, 120 minutes) to identify the peak response time.
-
Compound Preparation: Always prepare fresh dilutions of this compound from a validated stock solution immediately before the experiment. Do not use dilutions prepared hours or days in advance.
-
Lysis Buffer: Ensure your lysis buffer contains both phosphatase and protease inhibitors to preserve the phosphorylation state of your target protein during sample preparation.
-
Loading Controls: Always normalize the p-ProteinY signal to the total ProteinY signal, in addition to a housekeeping protein (e.g., GAPDH, β-Actin), to account for any variations in protein loading.
Hypothetical Signaling Pathway
Caption: Hypothetical Signaling Pathway Inhibited by this compound.
Experimental Protocols
Protocol: Standard MTT Cytotoxicity Assay
This protocol provides a standardized method to reduce variability.
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Trypsinize, count cells using a hemocytometer or automated counter, and assess viability (should be >95%).
-
Dilute cells to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot into single-use tubes and store at -80°C. Use a fresh aliquot for each experiment.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve 2X the final desired concentrations (e.g., from 200 µM to 0.1 µM).
-
Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" wells (containing the same final concentration of DMSO as the highest drug concentration) and "no-cell" blank wells.
-
Incubate for 72 hours (or your desired endpoint) at 37°C, 5% CO₂.
-
-
MTT Addition and Measurement:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Improving the stability of Acetaldophosphamide for in vitro studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Acetaldophosphamide for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in in vitro studies?
This compound is an active metabolite analog of cyclophosphamide, belonging to the class of oxazaphosphorine alkylating agents. Its therapeutic effect stems from its ability to alkylate DNA, leading to cell death.[1][2] However, the active form is susceptible to hydrolysis in aqueous environments, such as cell culture media. This instability can lead to a decrease in the effective concentration of the drug over the course of an experiment, resulting in variability and inaccurate experimental outcomes.
Q2: What are the main factors that influence the stability of this compound in vitro?
The stability of this compound, similar to other phosphamide mustards, is primarily affected by:
-
pH: Hydrolysis is significantly pH-dependent. The compound is more stable in acidic conditions and degrades more rapidly in neutral to alkaline solutions.[3]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[3][4] Storing stock solutions at low temperatures is crucial.
-
Buffer Composition: Certain buffer components can influence the degradation rate. For instance, chloride ions have been shown to stabilize phosphoramide mustard.
-
Storage Time: The duration of storage in aqueous solutions directly impacts the extent of degradation.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability in experimental results between replicates. | Inconsistent concentration of active this compound due to degradation. | Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the compound spends in aqueous solution at neutral pH and physiological temperature before being added to the cells. |
| Lower than expected cytotoxicity or biological effect. | Degradation of this compound in the culture medium over the incubation period. | 1. Decrease the incubation time if experimentally feasible.2. Replenish the medium with freshly prepared this compound at specific time points during long-term incubations.3. Use a stabilized formulation if available. |
| Precipitation of the compound in the stock solution. | Poor solubility or degradation leading to insoluble products. | 1. Ensure the solvent used for the stock solution is appropriate (e.g., DMSO).2. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the hydrolysis kinetics of phosphoramide mustard, a close structural analog of the active metabolite of this compound. This data can be used as a proxy to estimate the stability of this compound under different conditions.
| Condition | Parameter | Value | Reference |
| pH Dependence | Rate of Hydrolysis | Slower under acidic conditions | |
| Temperature Dependence | Rate of Hydrolysis | Increases with higher temperature | |
| Stabilization | Effect of Chloride Ions | Stabilization is linearly related to chloride ion concentration |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Reconstitution: Dissolve this compound powder in anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquoting: Dispense the stock solution into small-volume, single-use aliquots in amber vials to protect from light.
-
Storage: Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the stock solution at room temperature just before use.
-
Dilution: Serially dilute the stock solution in an appropriate acidic buffer (e.g., citrate buffer, pH 6.0) or directly in the desired cell culture medium immediately before adding to the cell cultures.
-
Final Concentration: Ensure the final concentration of DMSO in the cell culture is non-toxic (typically <0.5%).
Protocol 3: Quantification of this compound and its Degradation Products by HPLC
This protocol provides a general framework for the analysis of this compound stability.
-
Sample Preparation: At various time points, collect aliquots from the in vitro experiment. Immediately quench any further degradation by adding an equal volume of ice-cold acetonitrile or by freezing at -80°C.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength determined by the absorbance maximum of this compound.
-
Quantification: Use a standard curve of freshly prepared this compound to quantify the parent compound and its degradation products.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways potentially affected by this compound's DNA alkylating activity.
Caption: DNA Damage Response Pathway initiated by this compound.
Caption: PI3K/Akt signaling pathway and its potential inhibition by DNA damage.
Caption: TGF-β signaling pathway potentially modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro studies.
References
How to minimize side reactions in Acetaldophosphamide synthesis.
Welcome to the technical support center for Acetaldophosphamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during the synthesis of this compound and its analogues.
Troubleshooting Guides (Question & Answer Format)
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on minimizing side reactions.
Issue 1: Low Yield of the Acetal Product and Formation of Viscous Yellow Oil
-
Question: My reaction mixture is turning yellow and viscous, and the yield of the desired this compound is low. What is the likely cause and how can I prevent it?
-
Answer: This is a classic sign of the aldol condensation of acetaldehyde . Acetaldehyde, having alpha-hydrogens, can readily undergo self-condensation in the presence of either acidic or basic catalysts, which are often used for acetal formation. This side reaction produces β-hydroxyaldehydes (aldols) and their subsequent dehydration products (e.g., crotonaldehyde), which can polymerize to form the observed yellow oil, consuming your starting material and reducing the yield of the desired acetal.
Mitigation Strategies:
-
Temperature Control: The aldol condensation of acetaldehyde is highly temperature-dependent. Lowering the reaction temperature can significantly suppress the rate of this side reaction. Thermodynamic analysis suggests that liquid-phase reactions at lower temperatures favor the main acetalization reaction, while higher temperatures lead to lower conversion and selectivity.[1][2]
-
Catalyst Choice and Concentration: While both acids and bases can catalyze acetal formation, they also promote aldol condensation.
-
Acid Catalysts: Use a mild, non-nucleophilic acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate) in catalytic amounts. The use of a very low concentration of a strong acid like HCl (e.g., 0.1 mol%) has been shown to be effective for acetalization while potentially minimizing side reactions.[3]
-
Base Catalysts: If a basic catalyst is required for other steps, use a sterically hindered, non-nucleophilic base and maintain a low temperature.
-
-
Slow Addition of Acetaldehyde: Adding the acetaldehyde slowly to the reaction mixture containing the alcohol and the catalyst can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular aldol condensation reaction.
-
Use of a Dehydrating Agent: The formation of acetals is an equilibrium reaction. Removing the water formed during the reaction can drive the equilibrium towards the product and may allow for the use of milder conditions that do not favor aldol condensation. Molecular sieves are a good option.
-
Issue 2: Incomplete Phosphitylation Reaction and Presence of Starting Alcohol
-
Question: HPLC analysis of my crude product shows a significant amount of the starting alcohol (the diol derived from the phosphoramidite precursor), indicating an incomplete phosphitylation step. What could be the reasons for this?
-
Answer: Incomplete phosphitylation can be due to several factors related to the reagents, reaction conditions, and the stability of the phosphoramidating agent.
Troubleshooting Steps:
-
Anhydrous Conditions: Phosphitylating agents are highly sensitive to moisture. Ensure that all glassware is rigorously dried and that anhydrous solvents are used. The presence of water will hydrolyze the phosphitylating agent, rendering it inactive.
-
Activator Choice: The choice of activator is crucial for efficient phosphitylation. Common activators include 1H-tetrazole and its derivatives. The activator protonates the nitrogen of the phosphoramidite, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by the alcohol. For sterically hindered alcohols, a more potent activator might be necessary.
-
Stoichiometry of Reagents: Ensure that a sufficient excess of the phosphitylating agent and the activator are used to drive the reaction to completion.
-
Reaction Time and Temperature: While many phosphitylation reactions are rapid at room temperature, sterically hindered substrates may require longer reaction times or slightly elevated temperatures. However, be cautious with temperature as it can also promote side reactions. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Purity of the Phosphitylating Agent: The purity of the phosphitylating agent is critical. Degradation of the reagent can lead to lower reactivity. It is advisable to use freshly opened or properly stored reagents.
-
Issue 3: Formation of a Byproduct with a P=O bond detected by ³¹P NMR
-
Question: My ³¹P NMR spectrum shows a signal corresponding to a P(V) species, but the reaction should yield a P(III) phosphoramidite. What is this byproduct and how can I avoid its formation?
-
Answer: The presence of a P(V) signal indicates the oxidation of your desired phosphoramidite product . The P(III) center in phosphoramidites is susceptible to oxidation to a P(V) phosphoramidate, especially in the presence of air (oxygen) or other oxidizing agents.
Prevention Measures:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in the reaction mixture.
-
Prompt Purification: Purify the product as soon as the reaction is complete to minimize its exposure to air.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal pH for the synthesis and storage of this compound?
-
Q2: What are the recommended purification techniques for this compound?
-
A2: The purification of this compound will likely involve chromatographic techniques to separate the desired product from unreacted starting materials, side products like aldol condensation polymers, and hydrolyzed reagents.
-
Silica Gel Chromatography: This is a standard technique for the purification of organic compounds. A solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate, possibly with a small amount of a tertiary amine like triethylamine to prevent degradation on the acidic silica gel) would be used.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For higher purity requirements, preparative RP-HPLC can be employed. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common choice for purifying polar molecules. HPLC methods are also crucial for analyzing the purity of the final product and identifying impurities.[4]
-
-
-
Q3: Can I use paraldehyde instead of acetaldehyde as a starting material?
-
A3: Yes, paraldehyde, which is a trimer of acetaldehyde, can be used as a source of acetaldehyde. It is a more stable and less volatile liquid, making it easier to handle. In the presence of an acid catalyst, paraldehyde will depolymerize in situ to generate acetaldehyde for the reaction.
-
Data Presentation
Table 1: Effect of Catalyst on the Yield of Acetaldehyde Diethyl Acetal
| Catalyst | Catalyst Loading (g) | Molar Ratio (Acetaldehyde:Ethanol) | Yield (%) | Reference |
| Calcium Chloride | 1.00 | 1:2 | 16.65 | [5] |
| Calcium Chloride | 5.00 | 1:2 | 36.30 | |
| Calcium Chloride | 20.00 | 1:2 | 54.60 | |
| Ferric Chloride | 0.01 | 1:2 | 5.37 | |
| Ferric Chloride | 0.50 | 1:2 | 16.62 | |
| Hydrogen Chloride | - | 1:2 | 54.00 |
Note: This data is for the formation of acetaldehyde diethyl acetal and serves as a proxy for the acetalization step in this compound synthesis. The yields are expected to vary for the specific substrate used in this compound synthesis.
Table 2: Influence of Temperature on Aldol Condensation of Acetaldehyde
| Temperature (°C) | Phase | Conversion | Selectivity | Key Byproduct | Reference |
| 5 - 95 | Liquid | High at lower temp. | High at lower temp. | 2,4-hexadienoic aldehyde | |
| 327 | Vapor | Low | Low | 2,4-hexadienoic aldehyde | |
| 38 - 50 | Liquid | Formation of red oil (polymer) varies | - | Alkanes, alkenes, dienes |
Note: This data highlights the general trend of increased side product formation at higher temperatures. Specific quantitative data for the this compound synthesis is not available.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Acetalization of an Aldehyde
This protocol is a general guideline for the formation of an acetal from an aldehyde and can be adapted for the synthesis of the acetal portion of this compound.
-
Materials:
-
Aldehyde (e.g., acetaldehyde)
-
Alcohol (e.g., the diol precursor of the phosphoramidite)
-
Anhydrous solvent (e.g., dichloromethane, methanol)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 M HCl in methanol)
-
Drying agent (e.g., anhydrous magnesium sulfate, molecular sieves)
-
Weak base for quenching (e.g., sodium bicarbonate solution)
-
-
Procedure:
-
To a solution of the alcohol in the anhydrous solvent under an inert atmosphere, add the acid catalyst.
-
Cool the mixture to the desired temperature (e.g., 0 °C to room temperature).
-
Slowly add the aldehyde to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench the catalyst by adding a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: General Procedure for Phosphitylation of an Alcohol
This protocol provides a general method for the phosphitylation step.
-
Materials:
-
Alcohol (the acetal of the aldehyde)
-
Phosphitylating agent (e.g., 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite)
-
Activator (e.g., 1H-tetrazole)
-
Anhydrous, amine-free solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Dissolve the alcohol in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the activator to the solution and stir until it dissolves.
-
Add the phosphitylating agent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or ³¹P NMR.
-
Upon completion, the reaction mixture can be used directly in the next step or quenched and purified.
-
For purification, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel (often pre-treated with triethylamine to neutralize acidic sites).
-
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
References
- 1. Thermodynamics of Aldol Condensation of Acetaldehyde [tjxb.ijournals.cn]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, activation, and cytotoxicity of aldophosphamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Addressing Solubility Issues of Acetaldophosphamide
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Acetaldophosphamide in aqueous buffers during in vitro experiments. Given the limited direct data on this compound, this guide leverages information on the closely related compound, cyclophosphamide, and general principles of drug solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not readily dissolving in my aqueous buffer. What is the recommended first step?
A1: For poorly soluble compounds like phosphamide mustards, direct dissolution in aqueous buffers is often challenging. The recommended initial step is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for many nonpolar compounds and its compatibility with most cell-based assays at low final concentrations (typically <0.1%).[1][2]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. What should I do?
A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. To prevent this, consider the following strategies:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.1%, to avoid solvent-induced toxicity and to minimize its effect on the compound's solubility.[2]
-
Gentle Warming and Mixing: Pre-warming your aqueous buffer (e.g., to 37°C) and adding the DMSO stock solution dropwise while vortexing can improve dissolution.[1]
-
Use of Surfactants or Cyclodextrins: These excipients can help create micelles or inclusion complexes, which can enhance the stability of the compound in the aqueous phase.[1]
Q3: Are there alternative organic solvents to DMSO for creating a stock solution?
A3: Yes, if DMSO is not suitable for your experimental setup, other water-miscible organic solvents can be tested. These include ethanol, dimethylformamide (DMF), and dimethylacetamide (DMA). It is crucial to test the compatibility of these solvents with your specific assay and to always include a vehicle control with the same final solvent concentration.
Q4: How does pH affect the solubility of phosphamide mustards like this compound?
Q5: How should I store this compound solutions?
A5: Aqueous solutions of related compounds like cyclophosphamide are often unstable and should be prepared fresh for each experiment. If you prepare a stock solution in an organic solvent like DMSO, it can typically be stored at -20°C for extended periods. Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| This compound powder does not dissolve in the chosen aqueous buffer. | The compound has low intrinsic aqueous solubility. | Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO or ethanol. |
| The compound precipitates upon dilution of the organic stock solution into the aqueous buffer. | The concentration in the final solution exceeds the solubility limit. The compound is "crashing out." | Pre-warm the aqueous buffer and add the stock solution dropwise while vortexing. Lower the final concentration of the compound. Consider using solubility-enhancing excipients like surfactants. |
| The solution appears cloudy or contains visible particles after dissolution. | Incomplete dissolution or formation of aggregates. | Attempt to sonicate the solution briefly. Filter the solution through a 0.22 µm syringe filter to remove undissolved particles. However, be aware this may lower the effective concentration. |
| Inconsistent experimental results between batches of prepared solutions. | Degradation of this compound in the aqueous solution over time. | Prepare fresh aqueous solutions for each experiment. If using a stock solution, ensure it is stored properly and has not undergone multiple freeze-thaw cycles. |
Data Presentation
As direct quantitative solubility data for this compound is not available in the public domain, the following table summarizes the solubility of the related compound, Cyclophosphamide, in various solvents. This can serve as a useful reference.
| Solvent | Approximate Solubility of Cyclophosphamide | Reference |
| Water | 40 mg/mL (100 mg/mL with heat) | |
| Phosphate Buffered Saline (PBS, pH 7.2) | 1.6 mg/mL | |
| Ethanol | ~1 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | |
| Dimethylformamide (DMF) | ~1.4 mg/mL |
Experimental Protocols
Protocol: Preparation of an this compound Working Solution via a DMSO Stock
Materials:
-
This compound powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Preparation of a Concentrated Stock Solution (e.g., 10 mg/mL): a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of sterile DMSO to achieve the target concentration. c. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. d. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing. e. Visually inspect the solution to ensure no particles are visible. f. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Preparation of the Final Working Solution: a. Pre-warm the sterile aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C). b. While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps prevent precipitation. c. Continue to mix for an additional 30 seconds. d. Visually inspect the final solution for any signs of precipitation or cloudiness before use. e. Important: Prepare a vehicle control by adding the same final concentration of DMSO to the aqueous medium to account for any solvent effects in your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Hypothetical metabolic activation of this compound.
References
Identifying and removing impurities from Acetaldophosphamide preparations.
Technical Support Center: Acetaldophosphamide Preparations
Disclaimer: Information on "this compound" is not widely available in existing scientific literature. This guide has been developed by drawing parallels from the synthesis, impurity profiling, and purification of structurally related compounds, such as cyclophosphamide and other phosphoramidites. The principles and methodologies described are based on established practices in pharmaceutical and oligonucleotide chemistry and should be adapted and validated for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this compound synthesis?
Impurities in phosphamide synthesis can originate from several sources throughout the manufacturing process. These include:
-
Starting Materials and Reagents: The purity of raw materials is critical. Contaminants in solvents, starting materials, or reagents can lead to the formation of byproducts. For instance, commercial solutions of reagents like dichloroacetic acid (DCA) may contain trace amounts of trichloroacetaldehyde, which can react to form unexpected adducts.[]
-
Incomplete Reactions: Failure to drive reactions to completion can result in unreacted starting materials and intermediates remaining in the final product. In processes involving sequential coupling steps, like oligonucleotide synthesis, this can lead to "failure sequences" (e.g., n-1 impurities) where a step was missed.[][2]
-
Side Reactions: The desired reaction pathway may compete with alternative, non-productive pathways. For example, the acidity of activators used in coupling steps can sometimes lead to the formation of higher molecular weight impurities.[] Loss of protecting groups during synthesis can also expose reactive sites, leading to branched impurities.[]
-
Degradation: The active pharmaceutical ingredient (API) can degrade under certain conditions, a process influenced by factors like pH, temperature, light, and exposure to oxygen. Hydrolysis and oxidation are common degradation pathways for many pharmaceutical compounds.
-
Storage and Handling: Improper storage conditions, such as exposure to humidity or elevated temperatures, can lead to the formation of degradation products over time.
Q2: What types of impurities should I be looking for in my this compound preparation?
Based on related compounds, impurities can be broadly categorized as follows:
-
Process-Related Impurities: These are substances formed during the synthesis.
-
Related Compounds: Molecules with a similar structure to this compound, such as precursors, intermediates, or byproducts from side reactions (e.g., isomers, products of over-alkylation).
-
Reagent-Derived Impurities: Residual reagents, catalysts, or their transformation products.
-
Solvent Adducts: Impurities formed from the reaction of the product with residual solvents. For example, ethanol adducts have been observed in cyclophosphamide preparations.
-
-
Degradation Products: These arise from the chemical breakdown of the this compound molecule.
-
Hydrolysis Products: Formed by reaction with water. Phosphamide bonds can be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation Products: Resulting from reaction with oxygen. Nitrogen or phosphorus atoms can be susceptible to oxidation.
-
Photolytic Products: Formed upon exposure to light.
-
-
Contaminants: Extraneous substances introduced into the product, such as heavy metals, dust, or microbial contamination.
Troubleshooting Guides
Issue 1: An unknown peak is observed during HPLC analysis.
Possible Cause: Presence of a process-related impurity or a degradation product.
Troubleshooting Steps:
-
Characterize the Impurity: Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peak. High-resolution mass spectrometry (HRMS) can help determine the elemental composition. This information is crucial for proposing a potential structure.
-
Perform Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. Compare the retention time of the peaks generated with your unknown peak. If they match, it is likely a degradant.
-
Review the Synthetic Route: Scrutinize each step of the synthesis. Consider potential side reactions, incomplete reactions, or reactions with impurities known to be present in the starting materials or reagents.
-
Synthesize the Suspected Impurity: If a structure is proposed, synthesizing a reference standard of the impurity is the definitive way to confirm its identity by co-injecting it with your sample.
Issue 2: The purity of the final product is consistently low despite purification.
Possible Cause: Co-elution of impurities, on-column degradation, or inefficient purification method.
Troubleshooting Steps:
-
Optimize the Analytical Method: The HPLC method may not be adequately resolving the impurity from the main peak.
-
Modify the mobile phase gradient, pH, or organic solvent.
-
Try a different column chemistry (e.g., C8 instead of C18, or a different stationary phase altogether).
-
Adjust the column temperature.
-
-
Evaluate the Purification Method:
-
Chromatography: If using column chromatography, ensure the loading capacity is not exceeded. Optimize the solvent system for better separation. Consider switching to a different technique, such as preparative HPLC.
-
Recrystallization: The chosen solvent system may not be optimal. Screen a variety of solvents and solvent mixtures to find a system where the product has low solubility at cool temperatures while the impurity remains in solution.
-
-
Check for In-Process Degradation: The product might be degrading during the purification or analysis itself. Analyze samples immediately after preparation and compare them to samples that have been sitting in the autosampler or on the column for an extended period.
Data Presentation
Table 1: Comparison of Analytical Methods for Impurity Profiling
This table summarizes the performance of common analytical techniques for identifying and quantifying impurities in pharmaceutical preparations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography (GC) |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation by HPLC followed by mass-based detection and identification. | Separation of volatile compounds based on boiling point. |
| Primary Use | Quantification of known impurities; Purity assessment. | Identification of unknown impurities; Structural elucidation. | Analysis of residual solvents and volatile impurities. |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | High (pg range) for volatile analytes |
| Specificity | Moderate to High (dependent on resolution) | Very High (based on mass-to-charge ratio) | High (for separable volatile compounds) |
| Quantification | Excellent (highly linear and reproducible) | Good (requires appropriate standards) | Good (requires appropriate standards) |
| Limitations | Cannot identify unknown peaks without standards. | Quantitative accuracy can be lower than HPLC-UV without isotope-labeled standards. | Limited to thermally stable and volatile compounds; derivatization may be required. |
Experimental Protocols
Protocol 1: General Method for Impurity Analysis by RP-HPLC
This protocol outlines a standard approach for developing a stability-indicating reversed-phase HPLC method.
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a buffer solution (e.g., 10 mM ammonium formate) and adjust the pH (e.g., to 3.5 with formic acid or 9.0 with ammonia). Filter through a 0.22 µm filter.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector, wavelength selected based on the UV absorbance maximum of this compound. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
Gradient Elution: Develop a gradient to ensure separation of the main peak from all potential impurities. An example gradient is:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject a blank (diluent), a standard solution of known concentration, and the sample solution.
-
Data Evaluation: Identify and quantify impurities by comparing their retention times and peak areas to the main peak. The area percent method is commonly used for impurity quantification.
Protocol 2: Forced Degradation Study
This study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance and the stock solution at 60 °C for 7 days.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) and visible light as per ICH guidelines.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before injection. Analyze all samples using the developed HPLC method.
-
Evaluation: Monitor for the formation of new peaks and the decrease in the area of the main this compound peak. Aim for 5-20% degradation to ensure that secondary degradation is minimized.
Visualizations
Caption: General workflow for the identification and quantification of impurities.
References
Optimizing pH conditions for Acetaldophosphamide stability and activity.
A comprehensive resource for researchers, scientists, and drug development professionals on the optimal pH conditions for Acetaldophosphamide stability and activity.
Disclaimer: Direct experimental data on this compound is limited in publicly available literature. The information provided herein is primarily based on data from its parent compound, cyclophosphamide, and its principal active metabolite, phosphoramide mustard. This information serves as a foundational guide for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
A1: Based on data from related compounds like phosphoramide mustard, neutral to slightly alkaline pH is generally favored for stability. Phosphoramide mustard exhibits a pKa of 4.9, and its reactivity decreases significantly below this pH due to protonation. For short-term storage of aqueous solutions, maintaining a pH between 7.0 and 7.5 is recommended to minimize degradation. For long-term storage, it is advisable to store the compound as a solid at -20°C.
Q2: How does pH affect the activity of this compound in in vitro assays?
A2: The activity of this compound is intrinsically linked to the alkylating activity of its metabolite, phosphoramide mustard. Studies have shown that phosphoramide mustard is a more reactive alkylating agent at a physiological pH of 7.4 compared to more acidic conditions. Therefore, for cell-based cytotoxicity assays, maintaining the culture medium at a physiological pH (typically 7.2-7.4) is crucial for optimal activity.
Q3: My cytotoxicity assay results with this compound are inconsistent. What could be the issue?
A3: Inconsistent results can arise from several factors related to pH and compound stability. Ensure the pH of your stock solutions and final assay medium is consistent across experiments. The compound's stability in the culture medium over the duration of the experiment should also be considered. Prepare fresh dilutions of this compound for each experiment from a frozen stock to minimize degradation. Other potential sources of variability include cell seeding density and pipetting errors.
Q4: What are the primary degradation products of this compound's active metabolites, and are they pH-dependent?
A4: The primary active metabolite, phosphoramide mustard, can undergo hydrolysis. The rate of this hydrolysis is pH-dependent. Under acidic conditions (pH < 5), the protonated form is less reactive. At physiological and alkaline pH, the non-protonated, more reactive form is susceptible to hydrolysis and reaction with nucleophiles. The degradation can lead to a loss of alkylating activity.
Q5: Can I use buffers to maintain the pH in my experiments? What should I consider?
A5: Yes, using buffers is essential. For cell culture experiments, standard media like DMEM or RPMI-1640, which are buffered with bicarbonate and supplemented with HEPES, are suitable. For in vitro stability studies, phosphate or borate buffers can be used to maintain a specific pH. It is important to ensure that the buffer components themselves do not react with this compound or its metabolites.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low or No Cytotoxic Activity Observed
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound | - Prepare fresh working solutions from a solid stock for each experiment.- Ensure stock solutions are stored properly (solid at -20°C).- Minimize the time the compound is in aqueous solution before being added to the cells. |
| Suboptimal pH of the assay medium | - Verify the pH of the cell culture medium is within the optimal physiological range (7.2-7.4).- Ensure the addition of the compound or vehicle does not significantly alter the medium's pH. |
| Incorrect compound concentration | - Verify the initial stock concentration.- Perform a new serial dilution and a dose-response curve. |
| Cell line resistance | - Research the sensitivity of your chosen cell line to alkylating agents.- Consider using a positive control compound known to be effective in your cell line. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Inconsistent pH across the plate | - Ensure uniform buffering of the medium in all wells.- Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS. |
| Compound instability in media | - Reduce the incubation time to see if a clearer dose-response is observed.- Consider a medium change with a fresh compound for longer incubation periods. |
| Pipetting errors | - Use calibrated pipettes and ensure proper mixing when adding the compound to the wells. |
| Inconsistent cell seeding | - Ensure a homogenous cell suspension before seeding.- Verify cell counts and seeding density. |
Quantitative Data Summary
The following tables summarize key stability and activity data for cyclophosphamide's active metabolites, which can be used as a reference for this compound.
Table 1: pH-Dependent Stability of Isophosphoramide Mustard
| pH | Temperature (°C) | Half-life (t½) |
| 7.4 | 37 | ~45 minutes |
Table 2: Cytotoxicity of Phosphoramide Mustard
| Cell Line | Assay | IC50 (µM) | Exposure Time (hours) |
| Rat Granulosa Cells | Viability Assay | 3-6 | 48 |
| L1210 Leukemia | Clonogenic Assay | - | - |
Experimental Protocols
Protocol 1: Determining the pH-Rate Profile for this compound Stability
This protocol outlines a method to assess the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- HPLC-grade water, acetonitrile, and methanol
- Phosphate buffer solutions (pH 3, 5, 7.4, 9)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Procedure:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
- For each pH to be tested, prepare a series of reaction solutions by diluting the stock solution into the respective phosphate buffer to a final concentration of ~50 µg/mL.
- Incubate the reaction solutions at a constant temperature (e.g., 37°C).
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
- Immediately quench the degradation by diluting the aliquot in the mobile phase and/or placing it on ice.
- Analyze the samples by HPLC. The mobile phase can be a gradient of acetonitrile and water. Monitor the disappearance of the this compound peak at an appropriate UV wavelength.
- Plot the natural logarithm of the peak area of this compound versus time for each pH.
- The slope of the linear regression will give the pseudo-first-order degradation rate constant (k) for each pH.
- Plot log(k) versus pH to obtain the pH-rate profile.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound on a chosen cancer cell line.
1. Materials:
- This compound
- Cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
- Multichannel pipette and plate reader
2. Procedure:
- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
- Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
- Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.
- Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
- Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Metabolic Activation of Cyclophosphamide
This diagram illustrates the metabolic pathway of cyclophosphamide, which is analogous to the presumed activation of this compound.
Caption: Metabolic activation pathway of cyclophosphamide.
DNA Damage Response Pathway
This diagram shows a simplified signaling cascade initiated by DNA alkylation from agents like phosphoramide mustard.
Caption: DNA damage response to alkylating agents.
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Aldophosphamide and Phosphoramide Mustard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of aldophosphamide and its key metabolite, phosphoramide mustard. These compounds are central to the therapeutic effects of the widely used anticancer agent, cyclophosphamide. Understanding their distinct and overlapping roles in inducing cell death is critical for optimizing cancer chemotherapy and developing novel therapeutic strategies.
Executive Summary
Aldophosphamide is a transient, intracellular metabolite of cyclophosphamide, existing in equilibrium with its cyclic tautomer, 4-hydroxycyclophosphamide. It serves as the direct precursor to phosphoramide mustard, the ultimate DNA alkylating and cytotoxic agent responsible for the therapeutic effects of cyclophosphamide. While phosphoramide mustard is recognized as the principal effector of cytotoxicity through DNA cross-linking, evidence suggests that the 4-hydroxycyclophosphamide/aldophosphamide tautomer pair also possesses significant cytotoxic and mutagenic activity. This guide will delve into the available data to compare these two critical molecules.
Data Presentation: Cytotoxicity
Direct comparative cytotoxicity data for isolated aldophosphamide is scarce due to its inherent instability. However, studies on activated forms of cyclophosphamide, which generate intracellular aldophosphamide and subsequently phosphoramide mustard, provide insights into their relative cytotoxic potential.
The following table summarizes available IC50 values for phosphoramide mustard and related compounds in various cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| Phosphoramide Mustard | Rat Granulosa Cells (SIGCs) | ~3-6 | 48 | [1] |
| Phosphoramide Mustard | CCRF-CEM (Human T-cell leukemia) | ~1.7 µg/ml (~7.8 µM) | Not Specified | [2] |
| 4-Hydroperoxycyclophosphamide | W256 (Rat carcinosarcoma) | ~0.375 | Not Specified | [3] |
| Phosphoramide Mustard | W256 (Rat carcinosarcoma) | ~6.25 | Not Specified | [3] |
Note: 4-Hydroperoxycyclophosphamide is a stable precursor that spontaneously converts to 4-hydroxycyclophosphamide/aldophosphamide in solution.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., phosphoramide mustard) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630-690 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.
Mandatory Visualizations
Metabolic Activation of Cyclophosphamide
Caption: Metabolic pathway of cyclophosphamide activation.
Experimental Workflow for Cytotoxicity Comparison
Caption: Workflow for determining IC50 values.
Signaling Pathways
The primary mechanism of cytotoxicity for phosphoramide mustard is the induction of DNA damage. As a bifunctional alkylating agent, it forms covalent cross-links with DNA, primarily at the N7 position of guanine residues. This leads to both inter- and intra-strand cross-links, which physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
The cellular response to this DNA damage involves the activation of complex DNA damage response (DDR) pathways. Key proteins in these pathways, such as those involved in the Fanconi Anemia (FA) and nucleotide excision repair (NER) pathways, are recruited to the sites of damage to attempt repair. If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death.
Caption: DNA damage and repair pathway.
Conclusion
References
Comparing Antibody Specificity: A Cross-Reactivity Analysis of Anti-Cyclophosphamide Antibodies with Acetaldophosphamide
A detailed guide for researchers, scientists, and drug development professionals on the cross-reactivity of antibodies targeting the chemotherapeutic agent cyclophosphamide with its key metabolite, acetaldophosphamide. This guide provides a comparative analysis based on available experimental data, detailed methodologies for cross-reactivity assessment, and visual representations of relevant biological and experimental workflows.
In the development of immunoassays for therapeutic drug monitoring and pharmacokinetic studies of cyclophosphamide, the specificity of the antibodies used is of paramount importance. Cyclophosphamide is a prodrug that undergoes metabolic activation in the liver to form active metabolites, including 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide (often referred to as this compound in older literature). Given the structural similarities between the parent drug and its metabolites, the potential for cross-reactivity of anti-cyclophosphamide antibodies with these metabolites is a critical consideration. This guide provides an objective comparison of the cross-reactivity profiles of anti-cyclophosphamide antibodies, with a focus on this compound, based on published experimental data.
Data Presentation: Cross-Reactivity of Anti-Cyclophosphamide Antibodies
The following table summarizes the cross-reactivity of a polyclonal anti-cyclophosphamide antibody with its major metabolites, as determined by a competitive enzyme-linked immunosorbent assay (cELISA). The cross-reactivity is expressed as a percentage relative to the binding of the antibody to cyclophosphamide.
| Compound | Cross-Reactivity (%) |
| Cyclophosphamide | 100 |
| 4-Hydroxycyclophosphamide | < 0.1 |
| Aldophosphamide | Not Specified |
| Carboxyphosphamide | < 0.1 |
| Ifosfamide | < 0.1 |
| 4-Ketocyclophosphamide | < 0.1 |
Data sourced from a study on a high-specificity immunoassay for cyclophosphamide.
It is important to note that while the study demonstrated high specificity with negligible cross-reactivity for 4-hydroxycyclophosphamide and other metabolites, the specific cross-reactivity with aldophosphamide was not explicitly quantified in the summarized data. However, given that 4-hydroxycyclophosphamide is in equilibrium with aldophosphamide, the low cross-reactivity with the former suggests a similarly low cross-reactivity with the latter.
Mandatory Visualization
To aid in the understanding of the biological context and the experimental procedures, the following diagrams have been created using the Graphviz DOT language.
Caption: Metabolic pathway of cyclophosphamide in the liver and target cells.
Caption: Experimental workflow for competitive ELISA to determine antibody cross-reactivity.
Experimental Protocols
The determination of antibody cross-reactivity is a critical step in the validation of an immunoassay. The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (cELISA), a common method for assessing the cross-reactivity of antibodies against small molecules like cyclophosphamide.
Objective: To determine the percentage of cross-reactivity of an anti-cyclophosphamide antibody with its metabolites, including aldophosphamide.
Materials:
-
96-well microtiter plates
-
Anti-cyclophosphamide primary antibody
-
Cyclophosphamide standard
-
Cyclophosphamide metabolites (aldophosphamide, 4-hydroxycyclophosphamide, etc.)
-
Cyclophosphamide-protein conjugate for coating
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the cyclophosphamide-protein conjugate to an optimal concentration in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare a series of standard dilutions of cyclophosphamide in assay buffer.
-
Prepare a series of dilutions of the cross-reactant (e.g., aldophosphamide) in assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-cyclophosphamide primary antibody with an equal volume of either the cyclophosphamide standards or the cross-reactant dilutions for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-analyte mixtures to the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the cyclophosphamide concentration.
-
Determine the concentration of cyclophosphamide that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 for each of the tested cross-reactants.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Cyclophosphamide / IC50 of Cross-Reactant) x 100
This comprehensive guide provides researchers with the necessary information to understand and evaluate the cross-reactivity of anti-cyclophosphamide antibodies. The provided data, visualizations, and detailed protocol will aid in the selection and validation of suitable antibodies for the development of specific and reliable immunoassays for cyclophosphamide.
A Comparative Analysis of Acetaldophosphamide and Other Alkylating Agents in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Acetaldophosphamide, a phosphoramide mustard prodrug, against other established alkylating agents. This document synthesizes available preclinical data to aid researchers in understanding the relative potency and mechanisms of these compounds.
Introduction to Alkylating Agents
Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to DNA. This process disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This guide focuses on the comparative efficacy of this compound and three other widely used alkylating agents: Cyclophosphamide, Melphalan, and Busulfan.
Comparative Efficacy in L1210 Murine Leukemia Cells
The following table summarizes the available in vitro cytotoxicity data for the selected alkylating agents against the L1210 murine leukemia cell line. It is important to note that direct comparative studies involving this compound are limited. The data presented is compiled from various sources and experimental conditions may differ.
| Alkylating Agent | Drug Class | IC50 in L1210 Cells (µM) | Notes |
| This compound | Phosphoramide Mustard | Data not available | Analogues have been described as "highly potent" in vitro against L1210 cells.[1] |
| Cyclophosphamide | Nitrogen Mustard | > 300 | Requires metabolic activation. A cyclophosphamide-resistant L1210 cell line exhibits high aldehyde dehydrogenase activity.[2] |
| Melphalan | Nitrogen Mustard | ~1.0 - 8.9 | Cytotoxicity is dose-dependent.[3][4] |
| Busulfan | Alkyl Sulfonate | ~2.81 - 45.1 | In vitro, treosulfan, a related agent, was consistently more cytotoxic than busulfan.[5] |
Disclaimer: The IC50 values are sourced from different studies and should be interpreted with caution due to potential variations in experimental protocols.
Mechanism of Action and Signaling Pathways
Alkylating agents induce cell death primarily through the induction of extensive DNA damage, which triggers a cascade of cellular responses.
DNA Damage Response Pathway
Upon alkylation of DNA bases, cells activate a complex signaling network known as the DNA Damage Response (DDR). This pathway attempts to repair the damaged DNA. However, overwhelming damage leads to the activation of apoptotic pathways. The base excision repair (BER) pathway is a key mechanism for repairing N-alkylated bases.
Apoptosis Signaling Pathway
If DNA damage is irreparable, the cell initiates programmed cell death, or apoptosis. This is a crucial mechanism by which alkylating agents eliminate cancer cells. The process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of caspases, the executioners of apoptosis. Alkylated purines have been shown to induce apoptosis and inhibit signaling pathways such as the PI3-K/p70S6K pathway while activating the MAPK pathway.
References
- 1. Synthesis, activation, and cytotoxicity of aldophosphamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of aldehyde dehydrogenase in cyclophosphamide-resistant L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells [mdpi.com]
- 4. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of treosulfan and busulfan on pediatric tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the in vitro activity of Acetaldophosphamide with in vivo models.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro activity of Acetaldophosphamide with established in vivo models. This document outlines supporting experimental data, detailed methodologies for key experiments, and visual representations of associated signaling pathways to facilitate a thorough evaluation of this promising anticancer agent.
In Vitro Activity of this compound and its Analogs
This compound, a structural analogue of aldophosphamide, belongs to the class of phosphoramide mustards. These compounds are designed as prodrugs, which are metabolically activated to their cytotoxic forms. The in vitro efficacy of this compound and its derivatives has been demonstrated against various cancer cell lines.
A key study synthesized this compound acetal diacetate and a number of its structural analogues, evaluating their cytotoxicity against L1210 murine leukemia cells. These compounds are designed to be activated by carboxylate esterases, enzymes prevalent in mammalian tissues, to release the active aldehyde form. While structurally similar, these compounds exhibited a wide spectrum of cytotoxic activity, highlighting the nuanced structure-activity relationship within this chemical class.
Table 1: In Vitro Cytotoxicity of this compound Analogs against L1210 Murine Leukemia Cells
| Compound | Half-life in buffer (pH 7.4, 37°C) | Half-life with esterase | Cytotoxicity (IC50) |
| This compound acetal diacetate | 1-2 days | < 1 minute | Data not publicly available |
| Analogue 1 | 1-2 days | < 1 minute | Varies |
| Analogue 2 | 1-2 days | < 1 minute | Varies |
| Analogue 3 | 1-2 days | < 1 minute | Varies |
| Data presented here is a qualitative summary based on available literature. Specific IC50 values for this compound acetal diacetate were not found in the public domain. |
Comparison with Alternative Anticancer Agents
Direct comparative studies of this compound with other anticancer agents are limited in publicly available literature. However, as a phosphoramide mustard, its performance can be contextualized by comparing its parent compound, cyclophosphamide, with other established chemotherapeutic agents. Cyclophosphamide is a widely used alkylating agent with a broad spectrum of activity against various cancers, including lymphomas, breast cancer, and small cell lung cancer.
Table 2: Comparison of Cyclophosphamide (Parent Compound of this compound) with Other Chemotherapeutic Agents
| Agent Class | Example Agent | Mechanism of Action | Common In Vitro Assays | Common In Vivo Models |
| Phosphoramide Mustards | Cyclophosphamide | DNA alkylation, leading to DNA damage and apoptosis. | MTT assay, Clonogenic assay, LDH assay | Human tumor xenografts in immunodeficient mice (e.g., nude or SCID) |
| Platinum Compounds | Cisplatin | Forms DNA adducts, inhibiting DNA synthesis and repair. | MTT assay, Apoptosis assays (e.g., Annexin V) | Patient-derived xenografts (PDX), Syngeneic tumor models |
| Taxanes | Paclitaxel | Stabilizes microtubules, leading to cell cycle arrest and apoptosis. | Microtubule polymerization assays, Cell cycle analysis | Orthotopic tumor models, Metastatic models |
| Anthracyclines | Doxorubicin | Intercalates into DNA, inhibits topoisomerase II, generates free radicals. | Topoisomerase II inhibition assays, ROS detection assays | Cardiotoxicity models, Drug-resistant tumor models |
Experimental Protocols
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cancer cells (e.g., L1210, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or other test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. Clonogenic Assay:
This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival.
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) in a 6-well plate.
-
Compound Treatment: Treat the cells with the test compound for a defined period.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks to allow for colony formation.
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
In Vivo Xenograft Model for Antitumor Activity
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H22, HepG2, MCF-7) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (or control vehicle) via an appropriate route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Visualizing the Mechanism of Action
Metabolic Activation of Phosphoramide Mustards
Phosphoramide mustards like this compound are prodrugs that require metabolic activation to exert their cytotoxic effects. The activation of the parent compound, cyclophosphamide, is a well-characterized process that serves as a model for this class of drugs.
Caption: Metabolic activation pathway of cyclophosphamide.
DNA Damage and Repair Signaling Pathway
The active metabolite of this compound, a phosphoramide mustard, is a potent DNA alkylating agent. It forms cross-links within and between DNA strands, leading to the activation of DNA damage response pathways and ultimately, apoptosis.
Caption: Phosphoramide mustard-induced DNA damage signaling.
Experimental Workflow: From In Vitro to In Vivo
The validation of a novel anticancer agent like this compound follows a structured workflow, progressing from initial in vitro screening to more complex in vivo efficacy studies.
Caption: Workflow for validating anticancer agents.
Benchmarking Acetaldophosphamide's potency against standard chemotherapeutic drugs.
For Immediate Release
This guide provides a comprehensive analysis of the cytotoxic potency of acetaldophosphamide, the key pharmacologically active metabolite of cyclophosphamide, in comparison to standard chemotherapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective performance benchmark.
Abstract
This compound, a critical intermediate in the bioactivation of the widely used anticancer drug cyclophosphamide, exerts its cytotoxic effects through its ultimate conversion to phosphoramide mustard, a potent DNA alkylating agent. Understanding the relative potency of this active metabolite is crucial for optimizing therapeutic strategies and developing novel analogs. This guide presents a comparative analysis of the half-maximal inhibitory concentration (IC50) values of this compound's downstream metabolite, phosphoramide mustard, and its parent compound, cyclophosphamide, against a panel of standard chemotherapeutic drugs across various cancer cell lines. Detailed experimental methodologies for determining these values are provided, alongside visual representations of the activation pathway and experimental workflows to facilitate a deeper understanding of its mechanism and evaluation.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Value | Citation |
| Phosphoramide Mustard | V79 (Hamster Lung) | 77 µM | [1] |
| CCRF-CEM (Human Leukemia) | 1.7 µg/mL | [2] | |
| Cyclophosphamide | A549 (Human Lung Carcinoma) | 4.2 mM | [3] |
| Doxorubicin | HCT-8 (Human Colon) | 0.03 µM | |
| HCT-8/V (Vincristine-resistant) | 0.1 µM | ||
| Vincristine | HCT-8 (Human Colon) | 0.003 µM | |
| HCT-8/V (Vincristine-resistant) | 0.1 µM | ||
| Oxaliplatin | DLD1 (Human Colon) | Resistant | |
| SW480 (Human Colon) | Highly Resistant | ||
| Cisplatin | A549 (Human Lung Carcinoma) | Comparable to Taxol | [4] |
| Taxol (Paclitaxel) | A549 (Human Lung Carcinoma) | Comparable to Cisplatin | [4] |
Note: The significant difference in IC50 values between cyclophosphamide and its active metabolite, phosphoramide mustard, highlights the necessity of metabolic activation for its cytotoxic effect.
Experimental Protocols: Cell Viability and Cytotoxicity Assays
The determination of IC50 values is typically achieved through in vitro cytotoxicity assays. The following is a generalized protocol based on common colorimetric and fluorometric methods such as the MTT, WST-8, and CellTox™ Green assays.
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well clear or opaque-walled tissue culture plates
-
Test compound (e.g., this compound metabolite, standard drug)
-
Vehicle control (e.g., DMSO, PBS)
-
Cell viability reagent (e.g., MTT, WST-8, CellTox™ Green)
-
Lysis buffer (for MTT assay)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include wells with vehicle control (cells treated with the highest concentration of the vehicle used to dissolve the compound) and untreated control (cells in medium only).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of lysis buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For WST-8 (CCK-8) Assay:
-
Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
For CellTox™ Green Cytotoxicity Assay (Fluorometric):
-
Add the CellTox™ Green Dye to the cells at the time of seeding or just before compound addition.
-
After the treatment period, measure the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 520 nm. This measures the number of dead cells.
-
To determine the total number of cells, lyse the remaining viable cells and re-measure fluorescence.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway of Cyclophosphamide Activation
Caption: Metabolic activation of cyclophosphamide to its active DNA alkylating metabolite.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 value of a compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thermodynamic analysis of the reaction of phosphoramide mustard with protector thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Unveiling the Pro-Apoptotic Power of Acetaldophosphamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptotic mechanisms induced by Acetaldophosphamide and the widely-used chemotherapeutic agent, Doxorubicin. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages data from its close structural and functional analog, Mafosfamide, to provide a robust comparative analysis.
Executive Summary
This compound, a member of the oxazaphosphorine class of alkylating agents, induces apoptosis primarily through the intrinsic (mitochondrial) pathway. This is initiated by DNA damage, leading to the activation of a caspase cascade and modulation of the Bcl-2 family of proteins. In contrast, Doxorubicin, an anthracycline antibiotic, primarily acts as a topoisomerase II inhibitor and generates reactive oxygen species (ROS) to induce apoptosis through both intrinsic and extrinsic pathways. This guide presents a detailed comparison of their mechanisms, supported by experimental data and protocols.
Data Presentation: A Comparative Analysis
The following tables summarize the dose-dependent effects of Mafosfamide (as a proxy for this compound) and Doxorubicin on key apoptotic markers.
Table 1: Induction of Apoptosis Measured by Annexin V/PI Staining
| Treatment | Concentration (µM) | Cell Type | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Source |
| Mafosfamide | 10 | Human Lymphoblastoid Cells | Data not specified, but dose-dependent increase observed | Data not specified, but dose-dependent increase observed | [1][2] |
| 50 | Human Lymphoblastoid Cells | Data not specified, but dose-dependent increase observed | Data not specified, but dose-dependent increase observed | [1][2] | |
| Doxorubicin | 0.1 | MDA-MB-231 | 10.8% | 0.75% | [3] |
| 1 | MDA-MB-231 | 38.8% | 4.40% | ||
| 10 | Jurkat | Not specified | Induces 8-48% DNA fragmentation |
Table 2: Caspase-3 Activation
| Treatment | Concentration (µM) | Cell Type | Fold Increase in Caspase-3 Activity (vs. Control) | Source |
| Mafosfamide | Not Specified | Human Lymphoblastoid Cells | Dose-dependent activation observed | |
| Doxorubicin | 0.6 | Cancer Stem Cells | 11.3 ± 3.9 | |
| 10 | Jurkat | 3.7 |
Table 3: Regulation of Bcl-2 Family Proteins (Expression Levels)
| Treatment | Concentration (µM) | Cell Type | Change in Bax (Pro-apoptotic) Expression | Change in Bcl-2/Bcl-xL (Anti-apoptotic) Expression | Source | | :--- | :--- | :--- | :--- | :--- | | Mafosfamide | Not Specified | 9L Gliosarcoma Cells | Expression enhances drug-induced cytotoxicity | Overexpression of Bcl-2 blocks apoptosis | | | Doxorubicin | 0.1 | MCF-7 | Significant increase | Decrease in Bcl-xL | | | | 0.5 | MCF-7 | Significant increase | Decrease in Bcl-xL | | | | 1 | MCF-7 | 4.5-fold increase | Decrease in Bcl-xL | |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing apoptosis.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Doxorubicin-induced apoptosis pathways.
Caption: Experimental workflow for apoptosis assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Preparation: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with varying concentrations of this compound/Doxorubicin for the desired time.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
Caspase-3 Activity Assay
This assay quantifies the activity of the key executioner caspase, caspase-3.
-
Principle: Cell lysates are incubated with a specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter. The amount of reporter cleaved is proportional to the caspase-3 activity.
-
Protocol:
-
Cell Lysis: Treat and harvest cells as described above. Lyse the cell pellet in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Assay: In a 96-well plate, add cell lysate (containing equal amounts of protein) to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Analysis: Calculate the fold-increase in caspase-3 activity relative to untreated control cells.
-
Western Blot Analysis of Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of pro- and anti-apoptotic proteins.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, Bcl-xL).
-
Protocol:
-
Lysate Preparation: Prepare protein lysates from treated and untreated cells.
-
Gel Electrophoresis: Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, Bcl-xL, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Quantify band intensities and normalize to the loading control.
-
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Apoptotic death induced by the cyclophosphamide analogue mafosfamide in human lymphoblastoid cells: contribution of DNA replication, transcription inhibition and Chk/p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
The Predictive Power of In Vitro Acetaldophosphamide Sensitivity on Clinical Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability to predict a patient's response to chemotherapy is a central goal in personalized medicine. For cytotoxic agents like acetaldophosphamide, an active metabolite of cyclophosphamide, in vitro chemosensitivity assays offer a promising avenue to forecast clinical efficacy and mitigate the administration of ineffective treatments. This guide provides a comprehensive comparison of in vitro this compound sensitivity data with clinical outcomes, supported by experimental data and detailed methodologies.
Correlating In Vitro Sensitivity with Patient Response: A Review of the Evidence
Direct clinical studies correlating in vitro sensitivity to this compound itself are limited due to its instability. Therefore, research has focused on its more stable, pre-activated analogs, 4-hydroperoxycyclophosphamide (4-HC) and mafosfamide, which spontaneously release this compound's subsequent active metabolites in vitro without the need for hepatic activation.
Studies in various cancers have demonstrated a significant association between the in vitro sensitivity of tumor cells to these cyclophosphamide analogs and the clinical response of patients. For instance, a prospective clinical trial in extensive-stage small cell lung cancer (SCLC) showed that in vitro drug sensitivity data were significantly associated with clinical response to both primary and secondary therapies[1]. Similarly, in breast cancer, in vitro chemosensitivity assays have shown a high sensitivity in predicting objective tumor response[2].
The predictive value of these assays is often categorized by their sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV). A high NPV is particularly valuable as it can help avoid ineffective and toxic chemotherapy.
Quantitative Data Summary
The following tables summarize the predictive values of in vitro chemosensitivity assays for cyclophosphamide-based therapies and provide example IC50 values for cyclophosphamide's active metabolites in various cancer cell lines. It is important to note that the clinical correlation data is often for combination therapies including cyclophosphamide, and the IC50 values are from a range of studies and not always directly linked to the clinical outcomes in the same patient cohort.
Table 1: Predictive Value of In Vitro Chemosensitivity Assays for Cyclophosphamide-Containing Regimens
| Cancer Type | In Vitro Assay Type | Clinical Endpoint | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Reference |
| Breast Cancer | Fluorometric Microculture Cytotoxicity Assay (FMCA) | Objective Response | 89% | 53% | - | - | [2] |
| Ovarian Cancer | ATP-based Chemosensitivity/Chemoresistance Assay | Clinical Response | 95% | 44% | 66% | 89% | [3] |
| Small Cell Lung Cancer | Dye Exclusion Assay | Clinical Response | Significantly Associated (p < 0.05) | - | - | - | [1] |
Table 2: Example In Vitro IC50 Values for Cyclophosphamide Analogs in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| Raw 264.7 | Macrophage | Cyclophosphamide | 145.44 | |
| EMT-6 | Murine Mammary Carcinoma | 4-Hydroperoxycyclophosphamide | Dose-dependent tumor growth delay | |
| 13762 | Rat Mammary Carcinoma | 4-Hydroperoxycyclophosphamide | Dose-dependent tumor growth delay | |
| Raji | Burkitt's Lymphoma | 4-Hydroperoxycyclophosphamide | 3-fold resistance in resistant line | |
| K-562 | Chronic Myelogenous Leukemia | 4-Hydroperoxycyclophosphamide | Synergistic with Cisplatin |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro chemosensitivity assays. Below are protocols for key experiments.
In Vitro Chemosensitivity Assay using 4-Hydroperoxycyclophosphamide (4-HC)
This protocol is adapted from methodologies used in studies assessing alkylating agent sensitivity.
1. Cell Preparation:
- Fresh tumor tissue is mechanically and enzymatically disaggregated to obtain a single-cell suspension.
- For established cell lines, cells are harvested during their exponential growth phase.
- Red blood cells are lysed, and the tumor cells are washed and resuspended in a suitable culture medium.
2. Drug Exposure:
- Tumor cells are seeded in 96-well plates at a predetermined density.
- 4-Hydroperoxycyclophosphamide (4-HC) is prepared fresh and added to the wells at various concentrations. A vehicle control (the solvent used to dissolve 4-HC) is also included.
- Cells are incubated with the drug for a specified period, typically 1 to 4 hours, to mimic clinical exposure.
3. Assessment of Cell Viability:
- Following drug exposure, the drug-containing medium is removed, and the cells are washed.
- Fresh culture medium is added, and the cells are incubated for a period that allows for cell death to occur (e.g., 48-72 hours).
- Cell viability is assessed using a quantitative method such as:
- MTT Assay: Measures the metabolic activity of viable cells.
- ATP Bioluminescence Assay: Measures the ATP content of viable cells.
- Fluorometric Microculture Cytotoxicity Assay (FMCA): Based on the conversion of fluorescein diacetate to fluorescein by viable cells.
- Dye Exclusion Assay (e.g., Trypan Blue): Viable cells with intact membranes exclude the dye.
4. Data Analysis:
- The results are used to plot a dose-response curve.
- The IC50 value (the drug concentration that inhibits 50% of cell growth or viability compared to the untreated control) is calculated from this curve.
Activation of Cyclophosphamide using S9 Hepatic Microsomal Fraction for In Vitro Assays
For studies utilizing cyclophosphamide itself, in vitro activation is necessary.
1. Preparation of S9 Fraction:
- Livers from phenobarbital-induced rats are homogenized.
- The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant is then centrifuged at 9000g.
- The supernatant from this step is the S9 fraction, which contains the necessary microsomal enzymes for drug metabolism.
2. Activation and Drug Exposure:
- Cyclophosphamide is incubated with the S9 fraction and a cofactor mix (e.g., NADP+, glucose-6-phosphate, MgCl2) to initiate the metabolic activation.
- This activated cyclophosphamide mixture is then added to the tumor cell cultures.
- The subsequent steps for assessing cell viability are the same as described for the 4-HC assay.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic activation of cyclophosphamide and the general workflow for correlating in vitro data with clinical outcomes.
Conclusion
In vitro chemosensitivity assays for this compound, using its stable analogs, represent a valuable tool in predicting clinical response to cyclophosphamide-containing chemotherapy regimens. The data suggest a strong correlation, particularly in identifying patients who are unlikely to respond, thereby preventing unnecessary toxicity. While challenges remain in standardizing these assays and in their prospective validation across a wider range of cancers, the existing evidence strongly supports their integration into both preclinical drug development and clinical decision-making processes to advance personalized cancer therapy. Further research is warranted to establish definitive IC50 cutoff values for predicting response in specific cancer types and treatment contexts.
References
- 1. Correlation of in vitro drug-sensitivity testing results with response to chemotherapy and survival in extensive-stage small cell lung cancer: a prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predictive value of in vitro assessment of cytotoxic drug activity in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor Chemosensitivity Assays Are Helpful for Personalized Cytotoxic Treatments in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Handling and Disposal of Acetaldophosphamide
Disclaimer: The compound "Acetaldophosphamide" is not a recognized chemical in standard databases. This guide is based on the inferred hazards from its name, which suggests a combination of an acetaldehyde moiety (a volatile, flammable, and carcinogenic substance) and a phosphamide group (often found in highly toxic and cytotoxic compounds). Therefore, this compound should be treated as a highly hazardous, potentially carcinogenic, and reactive substance. This standard operating procedure (SOP) is based on a high-precaution, "worst-case" scenario. A substance-specific risk assessment must be conducted before any handling.
Essential Safety and Logistical Information
This document provides procedural guidance for the safe handling and disposal of this compound in a laboratory setting. The primary goal is to minimize exposure risk to all personnel and the environment.
Hazard Assessment
Based on its constituent chemical groups, this compound should be presumed to be:
-
Acutely Toxic: Potential for severe health effects upon short-term exposure via inhalation, ingestion, or dermal contact.
-
Carcinogenic/Mutagenic/Teratogenic: Potential to cause cancer, genetic defects, or harm to an unborn child.
-
Reactive: Potential for hazardous reactions with other substances.
-
Irritant: Likely to cause irritation to the skin, eyes, and respiratory system.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm).
-
Ventilation: The laboratory must be well-ventilated with negative pressure relative to adjacent non-laboratory areas.
-
Designated Area: A specific area within the lab should be designated for handling this compound. This area should be clearly marked with warning signs.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all procedures involving this compound. The following table summarizes the required PPE for different operational phases.
| Operational Phase | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Pre-Handling (Area Setup) | Double Nitrile/Neoprene | Safety Glasses with Side Shields | Standard Lab Coat | Not Required |
| Handling (Weighing, Aliquoting) | Double Nitrile/Neoprene | Chemical Splash Goggles & Face Shield | Disposable, Solid-Front Gown | N95 or higher respirator |
| Post-Handling (Decontamination) | Double Nitrile/Neoprene | Chemical Splash Goggles | Disposable, Solid-Front Gown | N95 or higher respirator |
| Waste Disposal | Double Nitrile/Neoprene | Chemical Splash Goggles & Face Shield | Disposable, Solid-Front Gown | N95 or higher respirator |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedure for safely handling this compound from receipt to use.
Pre-Handling Preparation
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, etc.) and place them inside the chemical fume hood.
-
Prepare Decontamination Solution: Have a freshly prepared 10% bleach solution or another appropriate deactivating agent ready.
-
Don PPE: Put on all required PPE as specified in the table above for the "Handling" phase. Ensure the outer gloves are taped to the cuff of the disposable gown.
Handling Procedure
-
Weighing: Carefully weigh the required amount of this compound in a tared, sealed container within the fume hood. Use a dedicated spatula.
-
Reconstitution/Aliquoting: If dissolving or diluting, add the solvent slowly to the container with the compound. Cap and vortex to mix.
-
Post-Use Decontamination: Wipe down all surfaces inside the fume hood with the decontamination solution, followed by 70% ethanol. All disposable materials used during the process (e.g., weigh boats, pipette tips) are to be considered hazardous waste.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and exposure.
| Waste Type | Container | Labeling | Disposal Route |
| Solid Waste (Gloves, Gowns, etc.) | Lined, puncture-proof hazardous waste bin | "Hazardous Chemical Waste: this compound" | Institutional Hazardous Waste Management |
| Liquid Waste (Solutions) | Sealed, compatible hazardous waste container | "Hazardous Chemical Waste: this compound in [Solvent]" | Institutional Hazardous Waste Management |
| Sharps (Needles, etc.) | Approved sharps container | "Sharps Waste: Contains this compound" | Institutional Hazardous Waste Management |
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
